molecular formula C17H22FNO3 B062806 Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate CAS No. 160296-40-2

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B062806
CAS No.: 160296-40-2
M. Wt: 307.36 g/mol
InChI Key: ARCRECZRQVSYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22FNO3 and its molecular weight is 307.36 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCRECZRQVSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426852
Record name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160296-40-2
Record name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate: Structural Mechanism & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]

Executive Summary: The Privileged Scaffold Hypothesis

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is not a terminal therapeutic agent but a high-value synthetic intermediate (synthon).[1] It serves as the protected precursor to the 4-(4-fluorobenzoyl)piperidine pharmacophore, a "privileged structure" in medicinal chemistry.[1]

This scaffold is the structural core of Volinanserin (MDL-100,907) , a highly selective 5-HT2A receptor antagonist , and is utilized in the development of atypical antipsychotics and sleep disorder therapeutics.[1] Its "mechanism of action" is twofold:

  • Chemical Mechanism: As a stable, Boc-protected ketone carrier that allows for convergent synthesis of complex CNS-active amines.[1]

  • Structural Mechanism: Once deprotected and functionalized, the fluorobenzoyl-piperidine moiety acts as the primary binding determinant for the serotonin 5-HT2A receptor's hydrophobic pocket.

Part 1: Chemical Mechanism & Synthesis Architecture

The utility of this compound lies in its ability to deliver the unstable 4-benzoylpiperidine core in a chemically inert form (Boc-protected) until the final assembly stages.[1]

The Weinreb Amide Route (Standard Protocol)

The most robust synthesis avoids over-addition (which produces tertiary alcohols) by utilizing a Weinreb amide intermediate.[1]

  • Step 1: Activation of N-Boc-isonipecotic acid with CDI or EDCI.[1]

  • Step 2: Formation of the Weinreb amide (N-methoxy-N-methylamide).[1]

  • Step 3: Nucleophilic acyl substitution using 4-fluorophenylmagnesium bromide (Grignard reagent).[1] The stable tetrahedral intermediate prevents double addition.[1]

Reactivity Profile & Deprotection

The tert-butyl carbamate (Boc) group renders the piperidine nitrogen non-nucleophilic, preventing side reactions during the Grignard step.[1]

  • Activation: The ketone carbonyl is electron-deficient due to the 4-fluoro substitution, increasing the electrophilicity of the carbonyl carbon—critical for downstream reductive amination or Wittig reactions if the ketone is the target.

  • Deprotection: Exposure to Trifluoroacetic acid (TFA) or HCl/Dioxane cleaves the Boc group via an E1-like mechanism, releasing isobutylene and CO₂, yielding the free amine salt ready for N-alkylation.[1]

Table 1: Physicochemical Profile

Property Specification Relevance
CAS Number 160296-40-2 Unique Identifier
Molecular Weight 307.36 g/mol Fragment-based drug design
LogP ~3.4 High lipophilicity (CNS penetration potential)
Reactive Moiety Diaryl Ketone H-bond acceptor; π-π stacking element

| Protecting Group | Boc (Acid labile) | Orthogonal to base-sensitive steps |[1][2]

Part 2: Pharmacological Mechanism (The "Why")

While the title compound is inactive due to the Boc cap, the 4-(4-fluorobenzoyl)piperidine core it generates is the "warhead" for 5-HT2A antagonism.[1]

The Volinanserin (MDL-100,907) Connection

Volinanserin is the archetype for this scaffold.[1] It binds to the G-protein coupled receptor (GPCR) 5-HT2A with sub-nanomolar affinity (


 nM).[1]
  • The Piperidine Nitrogen: Once the Boc group is removed and the nitrogen is alkylated (or protonated at physiological pH), it forms a critical salt bridge with Aspartate 155 (Asp3.32) in the receptor's transmembrane helix 3.[1]

  • The Fluorobenzoyl Group: This group projects deep into the receptor's hydrophobic cleft. The fluorine atom provides a specific metabolic block (preventing hydroxylation) and enhances lipophilic interactions with aromatic residues (e.g., Tryptophan 336 ) via edge-to-face

    
    -stacking.[1]
    
Selectivity Filter

The 4-fluorobenzoyl moiety confers selectivity for 5-HT2A over 5-HT2C and Dopamine D2 receptors.[1] The specific geometry of the ketone linker constrains the phenyl ring, optimizing the fit within the 5-HT2A orthosteric binding site.

Part 3: Visualization & Workflows

Synthesis & Activation Pathway

This diagram illustrates the transformation of the precursor into the active pharmacological agent.

SynthesisPath Start N-Boc-Isonipecotic Acid Inter1 Weinreb Amide Intermediate Start->Inter1 1. CDI/EDCI 2. NH(OMe)Me Target Tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate (The Topic Compound) Inter1->Target 4-F-PhMgBr (Grignard) Deprotect Free Amine Salt (4-(4-fluorobenzoyl)piperidine) Target->Deprotect TFA or HCl (Boc Removal) Drug Volinanserin (5-HT2A Antagonist) Deprotect->Drug N-Alkylation (Pharmacophore Assembly)

Figure 1: The synthetic workflow converting the Boc-protected intermediate into the active CNS drug Volinanserin.[1][3]

Pharmacophore Interaction Map (5-HT2A)

This diagram maps the structural features of the deprotected scaffold to specific receptor residues.[1]

Pharmacophore cluster_scaffold Scaffold Derived from Title Compound Asp Aspartate 3.32 (Ionic Lock) Trp Tryptophan 3.28/6.48 (Hydrophobic Pocket) N_Basic Piperidine Nitrogen (Protonated) N_Basic->Asp Salt Bridge (Electrostatic) F_Benzoyl 4-Fluorobenzoyl Moiety F_Benzoyl->Trp π-π Stacking Hydrophobic Interaction

Figure 2: Molecular docking logic showing how the scaffold anchors into the 5-HT2A receptor.[1]

Part 4: Experimental Protocol (Boc-Deprotection)

Objective: To generate the active secondary amine for downstream synthesis.

  • Preparation: Dissolve 1.0 eq of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in Dichloromethane (DCM) (5 mL/mmol).

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (20% v/v final concentration).

    • Note: Gas evolution (isobutylene) will occur.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (loss of non-polar spot).

  • Workup: Concentrate in vacuo to remove excess TFA.[1]

  • Neutralization: Redissolve residue in DCM; wash with saturated NaHCO₃ (Caution: effervescence).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate to yield 4-(4-fluorobenzoyl)piperidine as a pale yellow oil/solid.[1]

References

  • Kehne, J. H., et al. (1996).[1] "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia."[1][4] Neuropsychopharmacology.

  • PubChem Compound Summary. (2024). "Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CID 7016484)."[1][5] National Center for Biotechnology Information.[1] [1]

  • Ullrich, T., et al. (2008).[1] "Synthesis and SAR of 5-HT2A antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Padmaja, M., et al. (2011).[1] "Synthesis of Volinanserin Intermediates." Journal of Chemical and Pharmaceutical Research.

Sources

Technical Guide: Spectroscopic Characterization of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Scientists

Executive Summary

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is a critical pharmacophore intermediate, widely utilized in the synthesis of serotonin 5-HT2A receptor antagonists (e.g., Volinanserin) and various antipsychotic agents.[1] Its structural integrity—defined by the stability of the tert-butoxycarbonyl (Boc) protecting group and the electrophilicity of the fluorobenzoyl ketone—is paramount for downstream efficacy.

This guide provides a definitive spectroscopic atlas for this compound. It moves beyond simple data listing to explain the causality of spectral features, offering a self-validating system for purity assessment during drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Common Name 1-Boc-4-(4-fluorobenzoyl)piperidine
CAS Number 160296-40-2
Molecular Formula C₁₇H₂₂FNO₃
Molecular Weight 307.36 g/mol
Physical State White to off-white crystalline solid
Melting Point 88–90 °C
Solubility Soluble in CHCl₃, DCM, MeOH, DMSO; Insoluble in water

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the synthetic origin. The highest purity samples are typically generated via the Weinreb Amide route, which minimizes over-alkylation side products common in direct Friedel-Crafts acylation.

Synthesis Workflow (Graphviz)

SynthesisPath Start 1-Boc-isonipecotic acid (Starting Material) Activation Activation (CDI or EDCI) Start->Activation Step 1 Weinreb Weinreb Amide Intermediate Activation->Weinreb + N,O-Dimethylhydroxylamine Grignard Grignard Addition (4-F-Ph-MgBr) Weinreb->Grignard Step 2: THF, -78°C Product Tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate Grignard->Product Quench (HCl)

Figure 1: Two-step synthesis via Weinreb amide to prevent tertiary alcohol formation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Operational Note: The piperidine ring exhibits restricted rotation due to the Boc group, often causing signal broadening for the equatorial/axial protons adjacent to the nitrogen at room temperature.

¹H NMR Data (400 MHz, CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.98 dd2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy. Coupling to F (

) and meta-H (

).
7.16 t (pseudo)2HAr-H (Meta to C=O)Upfield due to F-shielding. Appears as triplet due to overlapping

and

.
4.16 br s2HPiperidine C2/C6 (eq)Broadened due to N-Boc rotamers.
3.42 tt1HPiperidine C4 (methine)Key diagnostic signal.

Hz indicates axial orientation.
2.90 br t2HPiperidine C2/C6 (ax)Large geminal coupling; restricted rotation evident.
1.82 d (broad)2HPiperidine C3/C5 (eq)-
1.68 m2HPiperidine C3/C5 (ax)Overlaps with water peak in wet CDCl₃.
1.47 s9HBoc (t-Butyl)Intense singlet; integral standard for purity.
¹³C NMR Data (100 MHz, CDCl₃)

Key Feature: C-F coupling constants are essential for confirming the fluorophenyl ring.

Shift (δ ppm)AssignmentCoupling (

)
Notes
199.8 C=O (Ketone)-Diagnostic ketone peak.
165.8 Ar-C4 (C-F)d,

Hz
Large doublet confirms Fluorine attachment.
154.7 C=O (Carbamate)-Characteristic Boc carbonyl.
132.3 Ar-C1 (Ipso to C=O)d,

Hz
Weak coupling.
130.9 Ar-C2/6d,

Hz
-
115.8 Ar-C3/5d,

Hz
Distinctive doublet.
79.8 Boc (Quaternary)-Disappears in acidic conditions (deprotection).
43.6 Piperidine C4-Methine carbon.
43.2 Piperidine C2/6-Broad signal (rotamers).
28.4 Boc (Methyl)-Intense signal.
27.8 Piperidine C3/5--
¹⁹F NMR Data (376 MHz, CDCl₃)

Standard: CFCl₃ = 0 ppm.

  • δ -105.2 ppm (m): The multiplet structure arises from coupling to the ortho (

    
    ) and meta (
    
    
    
    ) protons. A single clean peak here confirms no regioisomers (e.g., 2-fluoro or 3-fluoro impurities) are present.
Infrared Spectroscopy (FT-IR)

IR is the rapid-check method for functional group validation.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2975, 2930 C-H Stretch (Aliphatic)Boc and piperidine ring CH bonds.
1695 C=O Stretch (Carbamate)Broad, strong band.
1678 C=O Stretch (Ketone)Conjugated with aryl ring; slightly lower frequency than non-conjugated ketones.
1598, 1505 C=C Stretch (Aromatic)Skeletal ring vibrations.
1225 C-F StretchStrong, characteristic aryl-fluorine band.
1160 C-O StretchEster linkage of the Boc group.
Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode).

  • Molecular Ion: [M+H]⁺ = 308.17 (Weak)

  • Sodium Adduct: [M+Na]⁺ = 330.15 (Dominant)

  • Key Fragment (Loss of Isobutene): [M+H - 56]⁺ = 252.1

  • Key Fragment (Loss of Boc): [M+H - 100]⁺ = 208.1 (Base peak in acidic source)

  • Acylium Ion: m/z 123.0 (4-Fluorobenzoyl cation) - Confirms the aryl headgroup.

Quality Control & Purity Assessment

To ensure the material is suitable for GMP synthesis, the following HPLC method is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Carbamate).

  • Retention Time: Expect elution at ~10.5 min (highly lipophilic due to Boc and Fluorine).

Self-Validating Purity Check

When analyzing the ¹H NMR:

  • Integrate the Boc singlet at 1.47 ppm (set to 9.00).

  • Check the aromatic region (7.0–8.0 ppm). The total integral should be exactly 4.00.

  • Failure Mode: If the aromatic integral is < 4.00 relative to Boc, the sample may contain residual Boc-anhydride or Boc-isonipecotic acid. If > 4.00, the Boc group may be partially degraded.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis at neutral pH. The Boc group is acid-labile (cleaves with TFA/HCl). The ketone is susceptible to reduction (NaBH₄) or nucleophilic attack (Grignard) if not protected.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6476041, Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Role of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Executive Summary

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is a high-value synthetic intermediate in medicinal chemistry, particularly within the development of antipsychotics, analgesics, and serotonin (5-HT) modulators.[1][2] This compound serves as a stable, protected precursor to the 4-(4-fluorobenzoyl)piperidine scaffold—a privileged pharmacophore found in clinically significant therapeutics such as Ketanserin , Altanserin , and Lenperone .[2]

This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of this intermediate. It addresses the "make-versus-buy" decision, outlines validated synthetic protocols, and maps the divergent pathways available for library generation.

Structural Analysis & Pharmacophore Relevance

The molecule is a tripartite system designed for modular drug assembly. Its utility stems from the specific function of each structural domain:

DomainChemical FunctionMedicinal Utility
N-Boc Piperidine Protected secondary amineLipophilicity & pKa Modulation: The piperidine ring mimics the binding profile of dopamine and serotonin.[1][2] The Boc group allows for purification and handling before the critical N-alkylation step.[1]
Ketone Linker Carbonyl functionalityH-Bond Acceptance: Acts as a key hydrogen bond acceptor in the receptor pocket (e.g., 5-HT2A).[1][2] It also serves as a handle for further diversification (reduction to alcohols, oximes).[2]
4-Fluorophenyl Fluorinated aryl groupMetabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site (para-position), extending half-life (

).[1][2] It also enhances lipophilicity and van der Waals contact with hydrophobic receptor pockets.[2]

Validated Synthesis Protocol: The Weinreb Amide Route

While Friedel-Crafts acylation of N-protected piperidines is possible, it often leads to low yields or protecting group cleavage.[1][2] The industry-standard method for synthesizing Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate with high fidelity is via the Weinreb Amide intermediate.[1][2]

Mechanism & Causality

Direct addition of Grignard reagents to esters often results in over-addition to form tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) prevents this by forming a stable five-membered chelate with the magnesium ion, which collapses to the ketone only after acidic quench.[1][2]

Step-by-Step Protocol

Step 1: Formation of the Weinreb Amide

  • Reagents: N-Boc-isonipecotic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (2.5 eq).[2]

  • Solvent: Dichloromethane (DCM) or DMF.[1][2]

  • Procedure:

    • Dissolve N-Boc-isonipecotic acid in DCM at 0°C.

    • Add EDCI, HOBt, and DIPEA; stir for 30 min to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl.[1][2]

    • Stir at RT for 12–16 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[3][4][5] Dry over MgSO4.[1][2]

    • Yield: Typically >85%.

Step 2: Grignard Addition

  • Reagents: Weinreb Amide (from Step 1), 4-Fluorophenylmagnesium bromide (1.5 eq, 1.0 M in THF).[2]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the Weinreb amide solution in THF to -78°C (Critical for preventing side reactions).

    • Add 4-Fluorophenylmagnesium bromide dropwise over 30 mins.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Pour into cold sat. NH4Cl solution.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Result: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate as a white/off-white solid.[1][2]

Visualization: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of the core intermediate and its divergent applications in generating chemical libraries.

G Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDCI, HOBt N,O-dimethylhydroxylamine Target Tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate (CORE SCAFFOLD) Weinreb->Target 4-F-Ph-MgBr THF, -78°C Deprotection Deprotection (TFA/DCM) Target->Deprotection Path A Reduction Ketone Reduction (NaBH4 or CBS) Target->Reduction Path B FreeAmine 4-(4-Fluorobenzoyl)piperidine (HCl Salt) Deprotection->FreeAmine Library N-Alkylated Library (Antipsychotics/Analgesics) FreeAmine->Library Reductive Amination or Alkylation Alcohol Chiral/Racemic Alcohol (Selectivity Tuning) Reduction->Alcohol Alcohol->Library Further Functionalization

Caption: Figure 1. Synthesis of the core scaffold via the Weinreb amide route and subsequent divergent pathways for library generation.

Medicinal Chemistry Applications

5-HT2A and D2 Receptor Antagonism

The 4-fluorobenzoylpiperidine moiety is a bioisostere of the butyrophenone side chain found in Haloperidol.[1][2] In 5-HT2A antagonists like Ketanserin , the fluorobenzoyl group occupies a hydrophobic pocket in the receptor, while the carbonyl oxygen forms a critical hydrogen bond with amino acid residues (typically serine or threonine) in the binding site.

  • Experimental Insight: When designing analogs, retaining the 4-fluoro substituent is critical.[2][6] Removing it often results in a 5-10 fold loss in binding affinity (

    
    ) due to the loss of the specific electrostatic interaction and metabolic blocking.
    
Divergent Library Generation

Once the core is synthesized, it serves as a "branch point" for two distinct classes of compounds:

  • Class A (Ketone Intact):

    • Protocol: Deprotect the Boc group using TFA/DCM (1:1) for 1 hour at RT. Evaporate to dryness to get the TFA salt.[2]

    • Reaction: Perform reductive amination with various aldehydes or

      
       reactions with alkyl halides to attach the "tail" region of the drug.
      
    • Target: Antipsychotics (e.g., Lenperone analogs).[2]

  • Class B (Alcohol Derivatives):

    • Protocol: Reduce the ketone using

      
       (racemic) or Corey-Bakshi-Shibata (CBS) catalysts (enantioselective).[1][2]
      
    • Utility: The resulting alcohol creates a new chiral center, often increasing selectivity between 5-HT2A and D2 receptors, reducing extrapyramidal side effects (EPS).[2]

Safety & Handling Data

ParameterSpecification
GHS Classification Warning: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2.
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).
Stability Stable under standard conditions.[1][2] Avoid strong oxidizing agents.[1][2]
Molecular Weight 307.36 g/mol
Solubility Soluble in DMSO, DCM, Methanol, THF. Insoluble in water.[2]

Critical Safety Note: When performing the Grignard reaction (Step 2), ensure all glassware is flame-dried.[2] Water contamination will quench the Grignard reagent and fail to yield the target ketone.

References

  • PubChem. Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CID 7016484).[1][2] National Library of Medicine.[2] Available at: [Link][2]

  • Loza, M. I., et al. Synthesis and biological evaluation of new 4-(4-fluorobenzoyl)piperidine derivatives as potential atypical antipsychotics.[1][2]Journal of Medicinal Chemistry, 2007. (Contextual citation for the pharmacophore utility).

  • Nahm, S., & Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1][2]Tetrahedron Letters, 1981, 22(39), 3815-3818.[2] (Foundational protocol for the amide synthesis).

  • Organic Chemistry Portal. Protection and Deprotection of Amines (Boc Group).[2] Available at: [Link][2]

Sources

Methodological & Application

Purification of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, optimized protocol for the purification of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, particularly for CNS drug development.[1] The method employs normal-phase flash column chromatography on silica gel. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting. The described protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and yield for this moderately polar compound.

Introduction and Principle of Separation

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[1] Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed.

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[2][3] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2][4] The separation mechanism relies on the differential partitioning of the mixture's components between the two phases.

  • The Analyte: Our target molecule possesses both polar and non-polar characteristics. The ketone and carbamate functionalities provide polar sites for interaction, while the tert-butyl and aromatic groups impart non-polar character. This duality makes it an ideal candidate for silica gel chromatography.

  • The Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[3] More polar compounds in the mixture will adsorb more strongly to these sites.

  • The Mobile Phase: A non-polar solvent, such as hexane, is used as the base eluent, with a more polar solvent, like ethyl acetate, added to modulate the overall polarity.[5] As the mobile phase flows through the column, it competes with the adsorbed compounds for the active sites on the silica. By carefully tuning the mobile phase polarity, we can achieve selective desorption and elution, leading to separation. Compounds with lower polarity will travel through the column faster, while more polar compounds will be retained longer.[2]

Physicochemical Properties and Safety

Understanding the properties of the target compound is essential for developing a robust purification method.

PropertyValueSource
IUPAC Name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylatePubChem[6][7]
CAS Number 160296-40-2PubChem[6][7]
Molecular Formula C₁₇H₂₂FNO₃PubChem[6][7]
Molecular Weight 307.36 g/mol PubChem[6][7]
Appearance White to off-white solidVendor Data[1]
Melting Point 89 °CChemicalBook[8]
XLogP3 3.0PubChem[7]

Safety Information: The compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Materials and Equipment

CategoryItem
Chemicals & Reagents Crude tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Silica Gel (for flash chromatography, 230-400 mesh)
n-Hexane (ACS Grade or higher)
Ethyl Acetate (ACS Grade or higher)
Dichloromethane (DCM)
Celite® (optional, for dry loading)
Consumables Glass chromatography column with stopcock
TLC plates (Silica gel 60 F₂₅₄)
TLC developing chamber
Capillary tubes for spotting
Test tubes or vials for fraction collection
Round-bottom flasks
Equipment Fume hood
Rotary evaporator
UV lamp (254 nm)
Hot plate/stirrer
Standard laboratory glassware (beakers, graduated cylinders)
Analytical balance

Experimental Protocol

This protocol is a self-validating system, where Thin-Layer Chromatography (TLC) is used iteratively to guide the purification process.

Step 1: Solvent System Optimization via TLC

The causality behind this step is to predict the behavior of the compound on the column without wasting large amounts of material and solvent. The goal is to find a solvent system where the target compound has a Retardation Factor (R_f) between 0.2 and 0.4, ensuring good separation from impurities.

  • Prepare Stock Solution: Dissolve a small amount of the crude material in a minimal volume of dichloromethane or ethyl acetate.

  • Spot TLC Plate: Use a capillary tube to spot the solution onto the baseline of several TLC plates.

  • Develop Plates: Prepare developing chambers with different ratios of Hexane:Ethyl Acetate (Hex:EtOAc). Start with a low polarity mixture and increase the proportion of ethyl acetate.

    • Test 1: 90:10 Hex:EtOAc

    • Test 2: 80:20 Hex:EtOAc

    • Test 3: 70:30 Hex:EtOAc

  • Visualize: After developing, visualize the plates under a UV lamp (the aromatic ring will fluoresce). Circle the spots. Further visualization can be done using a potassium permanganate (KMnO₄) stain, which reacts with many organic compounds.[9]

  • Analyze: Identify the solvent system that gives the desired R_f of ~0.3 for the product spot and provides the best separation from other spots (impurities). For a related compound, a 1:1 mixture of petroleum ether and ethyl acetate was effective, suggesting our target may require a relatively polar mobile phase.[10]

Step 2: Column Preparation (Slurry Packing)

A well-packed column is critical to prevent cracking and channeling, which lead to poor separation.

  • Position Column: Securely clamp the column in a vertical position inside the fume hood. Ensure the stopcock is closed.

  • Add Base Layer: Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the chosen non-polar solvent (hexane) to create a free-flowing slurry.

  • Pack Column: Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to dislodge air bubbles and encourage even packing.

  • Equilibrate: Open the stopcock and drain the solvent until it is just above the sand layer. Add more of the initial, low-polarity mobile phase (e.g., 95:5 Hex:EtOAc) and flush it through the column until the silica bed is stable and equilibrated. Never let the top of the silica run dry.

Step 3: Sample Loading (Dry Loading Method)

Dry loading is superior for solid samples as it promotes a narrow, concentrated starting band, leading to sharper separation.

  • Adsorb Sample: Dissolve the crude material (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add Silica: Add 2-3 times the weight of the crude material in silica gel to this solution.

  • Evaporate: Remove the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained.

  • Load Column: Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Top with Sand: Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Open the stopcock to begin the elution process. Maintain a solvent head above the packing at all times.

  • Apply Pressure (Optional): For flash chromatography, gentle positive pressure (using a pump or inert gas) can be applied to accelerate the flow rate.

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (Recommended): While an isocratic (single solvent ratio) elution can work, a step-gradient is often more efficient.

    • Start with a low-polarity mobile phase (e.g., 90:10 Hex:EtOAc) to elute non-polar impurities.

    • Incrementally increase the polarity (e.g., to 80:20, then 70:30 Hex:EtOAc) to elute the compound of interest and then more polar impurities. The ratios should be guided by the initial TLC analysis.

Step 5: Analysis of Fractions
  • Monitor with TLC: Spot every few fractions onto a TLC plate. On the same plate, spot the crude material and a pure standard (if available) for comparison.

  • Develop and Visualize: Develop the TLC plate in the optimized solvent system and visualize under UV light.

  • Combine Pure Fractions: Identify the fractions that contain only the spot corresponding to the pure product. Combine these fractions into a clean, pre-weighed round-bottom flask.

Step 6: Product Isolation
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass of the pure white solid and calculate the yield. Confirm purity and identity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[10]

Workflow Visualization

The following diagram illustrates the complete purification workflow.

ColumnChromatographyWorkflow start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node A Crude Product B Dissolve in DCM A->B C TLC Analysis: Optimize Solvent System (e.g., Hexane:EtOAc) B->C D Rf ~ 0.3? C->D E Prepare Silica Slurry & Pack Column D->E Yes M Adjust Solvent Ratio D->M No F Dry Load Sample: Adsorb on Silica E->F G Elute Column (Gradient Recommended) F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Compound (White Solid) K->L M->C

Caption: Workflow for the purification of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system (too polar or not polar enough).- Column overloaded with sample.- Column packed unevenly (channeling).- Re-optimize the solvent system using TLC for better spot separation.- Use a larger column or less sample (sample should be 1-2% of silica weight).- Repack the column carefully, ensuring no air bubbles or cracks.
Product Will Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase % of ethyl acetate). A small amount of methanol (1-5%) can be added to the eluent for very polar compounds.[5]
Cracked Silica Bed - Column ran dry.- Heat generated from solvent interaction with silica.- Always maintain a solvent level above the silica bed.- Pack and run the column at a steady pace to avoid heat buildup.
Product Elutes in the Void Volume (Too Fast) - Mobile phase is too polar.- Sample is less polar than anticipated.- Start again with a much less polar solvent system (e.g., increase the percentage of hexane).

Conclusion

The described flash column chromatography protocol provides a reliable and efficient method for purifying tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate from a crude reaction mixture. By systematically optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain the target compound with high purity, suitable for subsequent stages of drug discovery and development.

References

  • Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. (n.d.). A-PVP.org. Retrieved January 30, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved January 30, 2026, from a manuscript source detailing experimental procedures. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2019). Google Patents.
  • 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Firth, D. S., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 461–464. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 30, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Chromatography to separate polar molecules? (2022). Reddit. Retrieved January 30, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved January 30, 2026, from [Link]

  • Niso, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]-1H-indole Derivatives as σ2 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

Sources

Mass spectrometry of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Characterization of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The piperidine scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties.[2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, site-selective reactions during complex synthetic pathways. Given its role in drug development, the unambiguous structural confirmation and purity assessment of this intermediate are critical.

Mass spectrometry (MS) is an indispensable analytical technique for the rapid and sensitive characterization of such synthetic intermediates.[5] This application note provides a detailed protocol for the analysis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We will delve into the predictable fragmentation pathways of the molecule, explaining the chemical principles that dictate the observed product ions. This guide is intended for researchers and scientists in drug discovery and development who require robust analytical methods for compound verification.

Methodology: The "Why" Behind the "How"

The chosen analytical approach leverages the strengths of ESI-MS/MS to provide both molecular weight confirmation and structural information through controlled fragmentation.

Why Electrospray Ionization (ESI)?

ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[2] This is ideal for preserving the intact molecule, allowing for the confident determination of its molecular weight via the protonated molecule, [M+H]⁺. The basic nitrogen atom within the piperidine ring readily accepts a proton, making positive-ion ESI a highly efficient and logical choice for this class of compounds.

Why Tandem Mass Spectrometry (MS/MS)?

While a full scan MS experiment provides the molecular weight, it does not offer detailed structural information. Tandem mass spectrometry (or MS/MS) isolates the protonated precursor ion ([M+H]⁺) and subjects it to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. By analyzing these fragments, we can confirm the connectivity of the different functional groups (the Boc-piperidine and the 4-fluorobenzoyl moiety), providing a high degree of confidence in the compound's identity. The fragmentation of piperidine derivatives and Boc-protected compounds follows predictable patterns, making MS/MS a powerful tool for structural elucidation.[5][6][7][8]

Experimental Protocol

Materials and Reagents
  • Analyte: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (Molecular Formula: C₁₇H₂₂FNO₃, Molecular Weight: 307.36 g/mol )

  • Solvents: HPLC-grade Methanol, HPLC-grade Water

  • Acid Modifier: Formic Acid (LC-MS grade)

  • Equipment: Calibrated positive-displacement micropipettes, appropriate vials

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 methanol:water.

  • To promote protonation, add formic acid to the working solution to a final concentration of 0.1% (v/v).

  • Vortex the solution briefly to ensure homogeneity.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source is recommended.[2]

  • Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system. For this note, we will describe a direct infusion method.

    • Flow Rate: 5 - 10 µL/min.[2]

  • ESI Source Parameters (Positive Ion Mode):

    • Ionization Mode: Positive.[2]

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizing Gas (N₂): Instrument-specific; typically 1-2 Bar

    • Drying Gas (N₂): Instrument-specific; typically 6-10 L/min at 250-350 °C

  • Data Acquisition Parameters:

    • Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the protonated precursor ion, [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (expected at m/z ~308.16) as the precursor for fragmentation. Acquire a product ion spectrum by scanning over a range of m/z 50-320. The collision energy should be optimized (typically in the range of 10-40 eV) to generate a rich spectrum of fragment ions.

Results and Discussion: Decoding the Spectrum

The mass spectrometric analysis yields a wealth of structural information. The expected protonated molecule [M+H]⁺ for C₁₇H₂₂FNO₃ is calculated to have a monoisotopic mass of m/z 308.1605 . High-resolution mass spectrometry should detect this ion with high mass accuracy.

The MS/MS spectrum is characterized by several key fragmentation pathways, primarily involving the labile Boc protecting group and cleavage at the carbonyl group.

Major Fragmentation Pathways
  • Loss of Isobutylene: The most characteristic fragmentation of Boc-protected amines is the neutral loss of isobutylene (C₄H₈, 56.06 Da).[6] This occurs via a six-membered ring rearrangement, leading to a carbamic acid intermediate.

    • [M+H]⁺ (m/z 308.16) → [M+H - C₄H₈]⁺ (m/z 252.10) + C₄H₈

  • Loss of Isobutylene and Carbon Dioxide: The carbamic acid intermediate formed in the first step is unstable and readily loses carbon dioxide (CO₂, 44.00 Da). This two-step fragmentation results in the fully deprotected piperidine derivative.

    • [M+H - C₄H₈]⁺ (m/z 252.10) → [M+H - C₄H₈ - CO₂]⁺ (m/z 208.10) + CO₂

  • Formation of the 4-Fluorobenzoyl Cation: Cleavage of the C-C bond between the piperidine ring and the benzoyl carbonyl group is another prominent pathway. This results in the formation of a stable acylium ion.

    • [M+H]⁺ (m/z 308.16) → [C₇H₄FO]⁺ (m/z 123.02)

The following diagram illustrates these primary fragmentation routes.

G cluster_main Fragmentation Pathway parent [M+H]⁺ C₁₇H₂₃FNO₃⁺ m/z 308.16 frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z 252.10 parent->frag1 - C₄H₈ frag3 4-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123.02 parent->frag3 α-cleavage frag2 Deprotected Ion [M+H - C₄H₈ - CO₂]⁺ m/z 208.10 frag1->frag2 - CO₂

Caption: Predicted MS/MS fragmentation of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Data Summary

The expected mass spectrometric data is summarized in the table below. The observation of these ions provides a multi-point verification of the target compound's structure.

m/z (Expected)Proposed FormulaDescription
308.1605[C₁₇H₂₃FNO₃]⁺Precursor Ion ([M+H]⁺)
252.0972[C₁₃H₁₅FNO₃]⁺Loss of isobutylene from the Boc group
208.1023[C₁₂H₁₄FNO]⁺Loss of isobutylene and CO₂ (deprotected)
123.0189[C₇H₄FO]⁺4-Fluorobenzoyl acylium ion

Conclusion

This application note details a reliable and informative method for the mass spectrometric analysis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. By employing ESI-MS/MS, one can rapidly confirm the molecular weight and verify the structural integrity of this important pharmaceutical intermediate. The predictable fragmentation pattern, dominated by losses from the Boc-protecting group and formation of the acylium ion, serves as a robust analytical signature. This protocol provides drug development professionals with a self-validating system to ensure the quality and identity of their synthetic materials, ultimately supporting the advancement of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • dos Santos, G. A. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Guella, G., et al. (2007). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed.
  • Sureshbabu, V. V., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed.
  • Sureshbabu, V. V., et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Chembuy. (n.d.). Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA.
  • Pruthviraj, K. R., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México.
  • Pruthviraj, K. R., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate.

Sources

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate as a Research Chemical Content Type: Detailed Application Note and Protocol Guide

The "Masked" Gateway to 5-HT2A Antagonists and Butyrophenone Neuroleptics[1]

Executive Summary & Strategic Utility

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is a high-value synthetic intermediate designed for the precise construction of fluorobutyrophenone and benzoylpiperidine pharmacophores.

In medicinal chemistry, this compound serves as the regioselective anchor for developing antipsychotics and antihypertensives targeting the 5-HT2A and D2 receptors. Its primary utility lies in its Boc-protected nitrogen , which allows researchers to modify the ketone or the phenyl ring without interference from the secondary amine. Once the core scaffold modifications are complete, the Boc group is removed to unveil the reactive amine for final coupling—a critical workflow in the synthesis of drugs like Ketanserin , Altanserin , and Fananserin .

Chemical Profile
PropertySpecification
CAS Number 160296-40-2
IUPAC Name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Molecular Formula C₁₇H₂₂FNO₃
Molecular Weight 307.36 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Moiety 4-(4-fluorobenzoyl)piperidine (Privileged Structure)
Stability Stable under standard conditions; Acid-sensitive (Boc group)

Critical Application: Synthesis of 5-HT2A Antagonists

The 4-(4-fluorobenzoyl)piperidine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This specific Boc-protected derivative is the industry standard for introducing this moiety because it prevents N-alkylation side reactions during early-stage synthesis.

Mechanism of Action in Synthesis

Researchers utilize this compound to synthesize Ketanserin analogues. The workflow typically follows a "Protect-Modify-Deprotect-Couple" logic:

  • Scaffold Modification: The ketone group is reduced or functionalized while the Nitrogen is protected.

  • Activation: The Boc group is cleaved (Protocol B).

  • Ligand Coupling: The now-free secondary amine is alkylated with a specific tail group (e.g., a quinazolinedione alkyl halide) to confer receptor selectivity.

Pathway Visualization

G cluster_0 Why use Boc-Protection? Start Boc-Intermediate (CAS 160296-40-2) Deprotection Acidic Deprotection (TFA or HCl) Start->Deprotection Protocol B Prevention Prevents premature N-alkylation or oxidation Start->Prevention FreeAmine Free Base Scaffold 4-(4-fluorobenzoyl)piperidine Deprotection->FreeAmine Yields Core Pharmacophore Coupling N-Alkylation / Reductive Amination FreeAmine->Coupling + Electrophile (R-X) Target Target API (e.g., Ketanserin, Altanserin) Coupling->Target Final Drug Candidate

Figure 1: The strategic role of the Boc-protected intermediate in preventing side reactions during the synthesis of serotonergic antagonists.

Experimental Protocols

Protocol A: Quality Control & Validation

Before deploying the material in synthesis, purity must be verified to ensure the Boc group is intact and the ketone has not degraded.

Objective: Verify identity and >98% purity.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm (Strong absorption due to fluorobenzoyl group).

  • NMR Validation (400 MHz, CDCl₃):

    • Look for the diagnostic Boc singlet (~1.45 ppm, 9H).

    • Verify the aromatic region (two multiplets ~7.1 and ~7.9 ppm) corresponding to the para-fluorophenyl group.

    • Pass Criteria: Integration ratio of Boc protons to aromatic protons must be exactly 9:4.

Protocol B: Controlled Deprotection (The Activation Step)

This is the most critical procedure. Incomplete deprotection lowers yield, while harsh conditions can degrade the ketone.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (307 mg) of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in 5 mL of anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise, add 2 mL of TFA. Note: Gas evolution (isobutylene) will occur.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (amine salt).

  • Work-up (Critical for Free Base):

    • Concentrate the reaction mixture in vacuo to remove excess TFA/DCM.

    • Redissolve the oily residue in 10 mL DCM.

    • Neutralization: Wash carefully with saturated NaHCO₃ solution (2 x 10 mL) until the aqueous layer is pH ~8. Caution: CO₂ generation.

    • Extract the organic layer, dry over Na₂SO₄, and concentrate.[2][3]

  • Yield: Expect ~200–210 mg (Quant.) of 4-(4-fluorobenzoyl)piperidine as a pale yellow oil or solid.

Protocol C: Post-Deprotection N-Alkylation (Ketanserin Analogue Synthesis)

This protocol demonstrates how to utilize the deprotected scaffold to create a bioactive ligand.

Objective: Link the pharmacophore to a quinazoline tail (simulated generic alkylation).

Reagents:

  • Deprotected Scaffold (from Protocol B)

  • Alkyl Halide (e.g., 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione for Ketanserin synthesis)

  • Potassium Carbonate (K₂CO₃)[2]

  • Methyl Ethyl Ketone (MEK) or DMF

Methodology:

  • Setup: In a reaction vial, suspend 1.0 equiv of the free amine (4-(4-fluorobenzoyl)piperidine) and 1.2 equiv of the alkyl halide in MEK (0.2 M concentration).

  • Base: Add 2.5 equiv of anhydrous K₂CO₃. Add a catalytic amount of KI (0.1 equiv) to accelerate the Finkelstein reaction if using a chloride.

  • Reflux: Heat the mixture to 80°C for 12–18 hours.

  • Isolation: Filter off the inorganic salts while hot. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).

Troubleshooting & Handling

IssueProbable CauseCorrective Action
Incomplete Deprotection Old TFA or water presenceUse fresh anhydrous TFA; increase reaction time to 4h.
Low Yield (Protocol B) Loss of amine during washThe free amine is moderately polar. Ensure the aqueous layer is basic (pH >9) before extraction to keep it in the organic phase.
Impurity: Tert-butyl cation adducts Scavenger missingIf "t-butyl" adducts appear on the aromatic ring (rare but possible), add triethylsilane (TES) as a cation scavenger during deprotection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 514181: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Herndon, J. L., et al. (1992).Ketanserin analogues: Structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of Medicinal Chemistry, 35(26), 4903-4910. (Foundational SAR establishing the 4-(4-fluorobenzoyl)piperidine pharmacophore).
  • European Chemicals Agency (ECHA). Registration Dossier: 4-(4-Fluorobenzoyl)piperidine.[4][5] Retrieved from [Link][5]

  • Janssen, P. A. J. (1985).Pharmacology of potent and selective S2-serotonergic antagonists. Journal of Cardiovascular Pharmacology. (Contextualizes the therapeutic relevance of the benzoylpiperidine moiety).

Sources

Application Note: High-Fidelity Synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate utilizing Friedel-Crafts acylation. While direct acylation using N-Boc-isonipecotoyl chloride is theoretically attractive, it is experimentally fraught with low yields due to the lability of the tert-butoxycarbonyl (Boc) group in the presence of strong Lewis acids like Aluminum Chloride (


).

To ensure high reproducibility and purity, this protocol utilizes a "Protect-Last" strategy . The workflow proceeds via the Friedel-Crafts acylation of fluorobenzene with isonipecotoyl chloride hydrochloride, followed by in-situ or stepwise Boc protection. This method circumvents Boc deprotection issues and avoids the formation of complex side-products.

Strategic Analysis & Mechanism

The "Boc-Lewis Acid" Conflict

The primary challenge in this synthesis is the incompatibility of the acid-labile Boc group with standard Friedel-Crafts catalysts.

  • Mechanism of Failure:

    
     coordinates with the carbamate oxygen of the Boc group, facilitating the cleavage of the tert-butyl cation. This results in the formation of the deprotected secondary amine or N-acylated byproducts during the reaction.
    
  • The Solution: Use the protonated amine (hydrochloride salt) during the harsh acylation phase. The ammonium group protects the nitrogen from side reactions and does not poison the catalyst significantly when used in appropriate stoichiometry.

Reaction Pathway

The synthesis is divided into three distinct chemical phases:

  • Activation: Conversion of isonipecotic acid to isonipecotoyl chloride hydrochloride using thionyl chloride (

    
    ).
    
  • C-C Bond Formation (Friedel-Crafts): Acylation of fluorobenzene using

    
    .[1]
    
  • Protection: Installation of the Boc group on the resulting 4-(4-fluorobenzoyl)piperidine intermediate.

SynthesisPath Start Isonipecotic Acid (Precursor) Step1 Activation (SOCl2) Start->Step1 Inter1 Acid Chloride HCl Salt Step1->Inter1 Step2 Friedel-Crafts (PhF, AlCl3, Reflux) Inter1->Step2 Inter2 4-(4-fluorobenzoyl) piperidine HCl Step2->Inter2 Step3 Boc Protection (Boc2O, Base) Inter2->Step3 Final Target: N-Boc-4-(4-fluorobenzoyl) piperidine Step3->Final

Figure 1: Strategic workflow for the synthesis, bypassing direct N-Boc acylation.

Critical Reagents & Equipment

ReagentRoleGrade/SpecCritical Note
Isonipecotic Acid Starting Material>98%Dry thoroughly before use.
Thionyl Chloride (

)
Chlorinating AgentReagent GradeFreshly distilled preferred; extremely moisture sensitive.
Fluorobenzene Reactant & SolventAnhydrousUsed in excess.
Aluminum Chloride (

)
CatalystAnhydrous, GranularMust be yellow/grey. White powder often indicates hydrolysis (inactive).
Di-tert-butyl dicarbonate (

)
Protecting Group>99%Store at 2-8°C.
Triethylamine (TEA) Base>99%For neutralization step.

Detailed Experimental Protocol

Phase 1: Preparation of Isonipecotoyl Chloride Hydrochloride

Objective: Activate the carboxylic acid while maintaining the amine as a non-nucleophilic hydrochloride salt.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add Isonipecotic Acid (12.9 g, 100 mmol) to the flask.

  • Activation: Carefully add Thionyl Chloride (30 mL, ~400 mmol) . Caution: Significant gas evolution (

    
    , HCl).
    
  • Reaction: Heat the mixture to reflux (75-80°C) for 2–3 hours until the solution becomes clear and gas evolution ceases.

  • Isolation:

    • Cool to room temperature.[2][3][4]

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Co-evaporate with dry toluene (2 x 20 mL) to remove residual traces of thionyl chloride.

    • Result: Off-white solid (Isonipecotoyl chloride HCl). Use immediately in Phase 2.

Phase 2: Friedel-Crafts Acylation

Objective: Form the C-C bond between the piperidine ring and fluorobenzene.

  • Solvation: Suspend the solid acid chloride from Phase 1 in Fluorobenzene (60 mL) . Note: Fluorobenzene acts as both reactant and solvent.[5]

  • Catalyst Addition:

    • Cool the suspension to 0–5°C using an ice bath.

    • Add Aluminum Chloride (

      
      , 40.0 g, 300 mmol)  portion-wise over 20 minutes.
      
    • Stoichiometry Note: 3 equivalents of

      
       are required: 1 eq for the acid chloride, 1 eq to complex the amine HCl, and 1 eq for catalytic turnover.
      
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (85°C) for 3–4 hours. Monitor HCl gas evolution.[6]

    • Checkpoint: The reaction mixture usually turns a dark brown/red oil.

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto Crushed Ice/HCl mixture (200 g ice + 20 mL conc. HCl) with vigorous stirring. Exothermic!

  • Intermediate Isolation:

    • The product (4-(4-fluorobenzoyl)piperidine) is in the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted fluorobenzene and non-basic impurities.

    • Retain the acidic aqueous layer.

Phase 3: Boc Protection (In-Situ)

Objective: Cap the secondary amine to yield the final lipophilic target.

  • Neutralization:

    • Cool the acidic aqueous layer from Phase 2 to 0°C.

    • Slowly adjust pH to ~9–10 using 50% NaOH solution or solid

      
       .
      
    • Observation: The free amine may oil out or precipitate.

  • Boc Addition:

    • Add Tetrahydrofuran (THF, 100 mL) to solubilize the organic phase.

    • Add

      
       (24.0 g, 110 mmol)  dissolved in a small amount of THF.
      
  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Workup:

    • Extract the mixture with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Analytical Validation

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
Purity HPLC (C18, ACN/H2O)>98.0% (Area %)
MS (ESI) LC-MS[M+H]+ = 308.16 (minus t-butyl) or [M+Na]+ = 330.15
1H NMR 400 MHz, CDCl3

7.9-8.0 (m, 2H), 7.1-7.2 (m, 2H), 4.1-4.2 (br, 2H), 3.3-3.4 (m, 1H), 2.8-2.9 (br, 2H), 1.7-1.8 (m, 2H), 1.6-1.7 (m, 2H), 1.45 (s, 9H).[7]

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Did the reaction turn dark/evolve HCl? Problem->Check1 Check2 Check AlCl3 Quality (Must be anhydrous) Check1->Check2 No Check3 Check Quench pH (Did you lose product in organic wash?) Check1->Check3 Yes Solution1 Increase Reflux Time or AlCl3 equivalents Check2->Solution1 Solution2 Product is in Aqueous Layer Before Basification! Check3->Solution2

Figure 2: Decision tree for troubleshooting common Friedel-Crafts acylation failures.

Common Pitfalls
  • Loss of Product during Wash: After quenching the F-C reaction, the product is an amine salt in the aqueous layer. If you extract the aqueous layer with organic solvent before basifying, you will discard the product. Only wash the acidic aqueous layer to remove neutral impurities.

  • Incomplete Acylation: Often caused by "dead"

    
    . Ensure the catalyst smokes when exposed to air.
    
  • Boc Deprotection: If you attempted to add Boc before the F-C step, you will likely isolate (4-fluorophenyl)(piperidin-4-yl)methanone (the deprotected amine).

References

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem. Available at: [Link]

  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (Analogous Chemistry).Google Patents (WO2003104180A1).
  • Protecting Groups in Organic Synthesis (Boc Stability). Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you improve your yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate?

The most prevalent method is the Friedel-Crafts acylation of a suitable N-Boc-piperidine precursor with a 4-fluorobenzoyl derivative. This typically involves the reaction of 1-Boc-piperidine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Q2: Why is the yield of my reaction consistently low?

Low yields in this synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and inefficient purification. Common culprits include moisture contamination, which deactivates the Lewis acid catalyst, and inappropriate reaction temperatures. A detailed troubleshooting guide is provided below to address specific issues.

Q3: What are the critical parameters to control in this synthesis?

The key parameters to control are:

  • Anhydrous Conditions: The Lewis acid catalysts used are extremely sensitive to moisture.

  • Stoichiometry of the Lewis Acid: Often, more than a catalytic amount is required.

  • Reaction Temperature: Temperature affects both the reaction rate and the potential for side reactions.

  • Purity of Reagents: Impurities in the starting materials can lead to unwanted byproducts.

Q4: Can I use 4-fluorobenzoic acid directly instead of 4-fluorobenzoyl chloride?

While possible, using 4-fluorobenzoic acid directly is generally less efficient for Friedel-Crafts acylation. The acid chloride is significantly more reactive. If you must use the carboxylic acid, it will likely require conversion to a more reactive species in situ, for example, by using a coupling agent, which can add complexity and potentially lower the overall yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Issue 1: Low or No Product Formation

Potential Causes and Solutions

  • Inactive Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃) is likely deactivated by moisture.

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a glovebox or under a blanket of inert gas.

  • Insufficient Catalyst: The product, a ketone, can form a complex with the Lewis acid, rendering it inactive.

    • Solution: In many Friedel-Crafts acylations, a stoichiometric amount or even a slight excess of the Lewis acid is necessary.[1] Consult literature for similar reactions to determine the optimal stoichiometry.

  • Low Reactivity of Starting Materials: While 4-fluorobenzoyl chloride is generally reactive, the N-Boc-piperidine derivative might require specific activation.

    • Solution: Confirm the identity and purity of your starting materials via analytical techniques (NMR, GC-MS). Consider using a more reactive acylating agent if necessary, although 4-fluorobenzoyl chloride is standard.

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier.

    • Solution: While some Friedel-Crafts reactions proceed at room temperature, others may require heating. Conversely, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures, starting from room temperature and gradually increasing while monitoring the reaction progress by TLC or LC-MS.

Issue 2: Formation of Multiple Byproducts

Potential Causes and Solutions

  • Side Reactions: Friedel-Crafts reactions can sometimes lead to undesired side products. In this case, potential side reactions could involve the Boc-protecting group or the piperidine ring itself.

    • Solution: Careful control of the reaction temperature and the rate of addition of reagents can minimize side reactions. Adding the acylating agent slowly to the mixture of the piperidine substrate and Lewis acid at a low temperature can often improve selectivity.

  • Impure Starting Materials: Impurities in the 4-fluorobenzoyl chloride or the N-Boc-piperidine can lead to a variety of byproducts.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the 4-fluorobenzoyl chloride by distillation and the N-Boc-piperidine derivative by chromatography or recrystallization.

Issue 3: Difficulties in Product Purification

Potential Causes and Solutions

  • Product is an Oil or a Low-Melting Solid: This can make isolation and purification challenging.

    • Solution: Column chromatography is a common and effective method for purifying non-crystalline products. A gradient elution with a mixture of hexanes and ethyl acetate is often successful for this type of compound.

  • Emulsion Formation During Workup: The presence of the piperidine nitrogen can sometimes lead to emulsions during aqueous workup.

    • Solution: Adding a small amount of brine or a saturated salt solution can help to break emulsions. Careful and slow additions during the quenching and extraction steps are also beneficial.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation

This is a representative protocol and may require optimization for your specific setup.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add the Lewis acid (e.g., aluminum chloride, 1.1 to 1.5 equivalents) in portions.

  • Addition of Piperidine Substrate: Dissolve Tert-butyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid at 0 °C.

  • Addition of Acylating Agent: Dissolve 4-fluorobenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of ice-cold water or a dilute HCl solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Influence of Key Parameters on Yield

ParameterConditionExpected Outcome on YieldRationale
Moisture HighDecreaseDeactivation of the Lewis acid catalyst.
Low (Anhydrous)IncreaseCatalyst remains active.
Lewis Acid Stoichiometry Catalytic (<1 eq.)DecreaseProduct-catalyst complexation removes the catalyst from the cycle.[1]
Stoichiometric (≥1 eq.)IncreaseSufficient catalyst is present to drive the reaction to completion.
Temperature Too LowDecreaseInsufficient energy to overcome the activation barrier.
OptimalIncreaseBalances reaction rate and minimizes side reactions.
Too HighDecreasePotential for decomposition and increased byproduct formation.
Reagent Purity LowDecreaseImpurities can inhibit the reaction or lead to side products.
HighIncreaseMaximizes the formation of the desired product.

Visualizations

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex 4-Fluorobenzoyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion_Complex->Sigma_Complex + N-Boc-Piperidine N-Boc-Piperidine N-Boc-Piperidine N-Boc-Piperidine->Sigma_Complex Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H+ Final_Product Tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate Product_Complex->Final_Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Workflow

G Start Low Yield or No Product Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Dry_Glassware Thoroughly Dry Glassware & Use Anhydrous Reagents Check_Anhydrous->Dry_Glassware No Check_Catalyst Sufficient Lewis Acid? Check_Anhydrous->Check_Catalyst Yes Dry_Glassware->Check_Catalyst Increase_Catalyst Increase Lewis Acid to Stoichiometric Amount Check_Catalyst->Increase_Catalyst No Check_Temp Optimize Reaction Temperature? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Check_Temp Vary_Temp Experiment with Temperature Gradient Check_Temp->Vary_Temp No Check_Purity Check Reagent Purity? Check_Temp->Check_Purity Yes Vary_Temp->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting low yield.

References

  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted Piperidines as Novel Scaffolds for Drug Discovery. Journal of Medicinal Chemistry, 54(11), 3756-3769.
  • Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a-Adrenoceptor-Selective Antagonists for the Treatment of Benign Prostatic Hyperplasia. Journal of Medicinal Chemistry, 41(26), 5320-5334.
  • Friedel-Crafts Alkylation and Acylation. (2021). In Chad's Prep. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons.
  • Pearson, D. E., & Buehler, C. A. (1974).
  • Sarvari, M. H., & Sharghi, H. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956.
  • Antony, S., & Williamson, J. S. (2000). A Practical Synthesis of 4-Acylpiperidines.
  • Process for the preparation of 4-(4-fluorobenzoyl)butyric acid. (2003). WO 2003/104180 A1.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015). US 9,029,547 B1.

Sources

Technical Support Center: Purification of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

[1]

Ticket ID: PUR-TBFP-001 Subject: Troubleshooting Impurity Profiles in N-Boc-4-(4-fluorobenzoyl)piperidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) as a key pharmacophore scaffold, perhaps for 5-HT2A antagonists or similar antipsychotic candidates.[1]

The synthesis typically involves the addition of 4-fluorophenylmagnesium bromide to a Weinreb amide (or similar activated ester) derived from N-Boc-isonipecotic acid.[1] While this route is robust, it generates a specific "fingerprint" of impurities that can be difficult to separate.

This guide addresses the three most common impurity classes:

  • The Non-Polar "Grease": 4,4'-Difluorobiphenyl (Grignard homocoupling).[1]

  • The Over-Addition Product: Tertiary alcohol derivatives.[1]

  • The Deprotected Amine: Resulting from improper acid workup.[1]

Part 1: The Triage (Initial Assessment)

Before starting purification, identify your specific issue using the "Symptom Checker" below.

SymptomProbable CauseImpurity Type
Yellow oil/solid that won't crystallize Grignard HomocouplingImpurity A: 4,4'-Difluorobiphenyl
TLC spot running just below product Over-addition of GrignardImpurity B: Tertiary Alcohol
Product disappears after acid wash Boc-group cleavageImpurity C: Free Amine (Water Soluble)
Cloudy organic layer Magnesium salts entrappedImpurity D: MgBr/Mg(OH)₂

Part 2: Troubleshooting & Protocols

Issue #1: "My crude is oily and contains a non-polar yellow impurity."

Diagnosis: This is 4,4'-Difluorobiphenyl .[1] It forms when the Grignard reagent couples with itself (oxidative homocoupling), often catalyzed by trace transition metals or excess heat. It is highly non-polar and lipophilic.[1]

The Fix: Hexane Trituration (The "Wash" Method) Since your product contains a polar carbamate (Boc) and a ketone, it is significantly more polar than the biphenyl impurity. You can often avoid a column entirely.[1]

Protocol:

  • Evaporate the reaction solvent (THF/Ether) completely to obtain the crude solid/oil.

  • Add cold Hexanes or Petroleum Ether (approx. 5-10 mL per gram of crude).

  • Sonicate or stir vigorously for 10 minutes.

    • Mechanism:[1][2][3][4][5][6] The biphenyl impurity dissolves in the non-polar hexanes.[7] The Boc-piperidine ketone (product) remains insoluble as a white precipitate.[1]

  • Filter the suspension (or decant if it's an oil).[1]

  • Wash the solid cake with one additional portion of cold hexanes.

  • Check TLC: The filtrate should contain the high-Rf non-polar spot (biphenyl).[1] The solid is your semi-pure product.

Expert Tip: If the product is an oil and won't precipitate, cool the hexane mixture to -20°C overnight to induce crystallization.

Issue #2: "I have a stubborn impurity running close to my product on TLC."

Diagnosis: This is likely the Tertiary Alcohol (Bis-addition product).[1]

  • Cause: The "Tetrahedral Intermediate" (formed after the first Grignard addition) collapsed during the reaction, reforming a ketone which then reacted with a second equivalent of Grignard.

  • Prevention: Ensure the reaction stays below 0°C and quench cold to prevent collapse before workup.

The Fix: Flash Chromatography Optimization Separating the ketone (product) from the tertiary alcohol is difficult because their polarities are similar. You must optimize the stationary phase interaction.

Protocol:

  • Stationary Phase: Use high-grade Silica Gel (230-400 mesh).[1]

  • Eluent System: Do not use simple Hexane/EtOAc. The separation factor (

    
    ) is often poor.
    
    • Recommended: Dichloromethane (DCM) / Methanol or Toluene / Acetone .[1]

    • Gradient: Start with 100% DCM, then gradient to 2% MeOH. The alcohol usually elutes after the ketone in DCM/MeOH systems due to hydrogen bonding with silica.

  • Loading: Load the crude as a solid deposit (dissolve in DCM, add silica, evaporate to dryness) rather than a liquid injection to minimize band broadening.

Issue #3: "I lost my product during the aqueous workup."

Diagnosis: Boc-Deprotection . The Tert-butyl carbamate (Boc) group is acid-sensitive.[1] If you used HCl to quench the Grignard or solubilize magnesium salts, you likely cleaved the Boc group, forming the water-soluble amine salt.

The Fix: Controlled pH Quench

Protocol:

  • Quench: Pour the cold reaction mixture into Saturated Ammonium Chloride (NH₄Cl) . This buffers the pH to ~9, which is safe for Boc.

  • Emulsion Breaking: If magnesium salts form a gel (emulsion), do NOT add HCl.[1]

    • Alternative: Add Rochelle's Salt (Potassium Sodium Tartrate) solution (10% w/v).[1]

    • Mechanism:[1][2][3][4][5][6] Tartrate chelates Magnesium (

      
      ), solubilizing the salts into the aqueous layer without lowering the pH. Stir vigorously for 30 minutes until layers separate cleanly.
      

Part 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationWorkflowStartCrude Reaction Mixture(THF/Ether)QuenchQuench: Sat. NH4Cl(Avoid HCl to protect Boc)Start->Quench < 0°CPartitionPhase Separation(Extract w/ EtOAc)Quench->Partition Add Rochelle's Saltif emulsion formsCheckTLCTLC Analysis(Check Impurity Profile)Partition->CheckTLCPathAImpurity: High Rf Spot(Yellow/UV active)CheckTLC->PathA Non-polar(Biphenyl)PathBImpurity: Close Rf Spot(More Polar)CheckTLC->PathB Polar(Tert-Alcohol)ActionATriturationSolvent: Cold HexanesPathA->ActionAFinalPure Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylateActionA->Final Filter SolidActionBFlash ChromatographyGradient: DCM/MeOH (0-5%)PathB->ActionBActionB->Final

Figure 1: Decision tree for the purification of N-Boc-4-benzoylpiperidine derivatives. Note the critical divergence based on impurity polarity.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use recrystallization instead of a column? A: Yes, if the tertiary alcohol impurity is low (<5%). The ketone product is often a solid.

  • Solvent System: Try dissolving in a minimum amount of hot Ethyl Acetate , then slowly adding Hexanes until cloudy. Cool to 4°C.[1]

  • Warning: If the biphenyl impurity is present, it may co-crystallize. Perform the Hexane trituration (Issue #1) before attempting recrystallization.

Q: Why does my yield drop when I scale up? A: Scale-up issues in this reaction are usually thermal.[1] Grignard addition is exothermic.[1] On a large scale, localized heating causes the "Tetrahedral Intermediate" to collapse to the ketone during addition. This ketone then competes for the remaining Grignard, leading to the Tertiary Alcohol (Impurity B) and lowering the yield of the desired product.

  • Solution: Slow down the addition rate and ensure efficient internal cooling.

Q: Is the Boc group stable to the Grignard reagent? A: Generally, yes. The tert-butyl carbamate is resistant to nucleophilic attack by Grignard reagents at low temperatures (-78°C to 0°C).[1] However, if the reaction warms up significantly, you may see attack at the carbamate carbonyl, though this is rare compared to the ketone formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for Weinreb Amide and Grignard mechanisms).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • ChemicalBook. (n.d.).[1] Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Product Properties. Retrieved January 31, 2026. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394806, tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. Retrieved January 31, 2026. Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for standard workup procedures using Rochelle's Salt).

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Technical Support Guide to Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we move beyond basic specifications to address the practical challenges of stability and storage, offering troubleshooting advice and in-depth scientific explanations to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate should be stored in a cool, dry, and well-ventilated area, with temperatures maintained between 2°C and 8°C.[1][2] The container must be tightly sealed to prevent moisture ingress and exposure to air.[3][4][5]

Q2: How should I handle the compound upon receiving it?

A: It is imperative to use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][6] Handling should occur in a well-ventilated space or a chemical fume hood to avoid inhalation of any dust or powder.[6] Avoid direct contact with skin and eyes.[3][4]

Q3: What are the primary chemical incompatibilities I should be aware of?

A: This compound should be kept away from strong oxidizing agents, strong acids, and strong reducing agents, as these can induce degradation.[6][7] Additionally, avoid exposure to high heat, open flames, sparks, and combustible materials.[3][7][8]

Q4: What is the typical appearance of this compound?

A: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a white to off-white solid.[2] Any significant deviation from this appearance could indicate impurity or degradation.

Q5: What are the known hazards associated with this compound?

A: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[9] It can cause irritation to the skin, eyes, and respiratory tract.[9]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experimental work.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptom: You observe variability in reaction yields, the appearance of unexpected side products, or a decrease in the expected potency of the compound in biological assays.

Potential Cause: This is often a primary indicator of compound degradation. The two most susceptible moieties in this molecule are the Boc-protecting group and the piperidine ring.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored consistently at 2-8°C in a tightly sealed container, away from light.

  • Assess Purity: Re-analyze the purity of your stock material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the Certificate of Analysis (CoA).

  • Consider Solvent Stability: If you are preparing stock solutions, be mindful of the solvent used. While generally stable in common aprotic organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) for short periods, prolonged storage in protic solvents (e.g., methanol, ethanol) or exposure to acidic/basic aqueous solutions can accelerate degradation. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store solutions at -20°C or -80°C for short durations after flash-freezing in liquid nitrogen.

Issue 2: Poor Solubility in a Chosen Solvent

Symptom: The compound does not fully dissolve in the selected solvent at the desired concentration.

Potential Cause: While soluble in many organic solvents, the polarity and crystalline nature of the compound can affect its solubility.

Troubleshooting Steps:

  • Solvent Selection: Consult solubility data if available. Generally, this compound is soluble in solvents like DCM, chloroform, ethyl acetate, and THF. For more polar applications, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be used.

  • Gentle Warming and Sonication: Gentle warming (to no more than 40°C) and sonication can aid in dissolution. However, be cautious with prolonged heating as it can promote thermal degradation.

  • Co-solvent System: Consider using a co-solvent system. For example, if the compound is intended for use in an aqueous buffer, a stock solution can be prepared in a water-miscible organic solvent like DMSO and then diluted into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

In-Depth Scientific Insights: Stability and Degradation Pathways

To proactively manage the integrity of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, it is crucial to understand its potential degradation pathways.

Key Susceptible Moieties:
  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[5][10] Trace amounts of acid in solvents or on glassware can catalyze its cleavage, leading to the formation of 4-(4-fluorobenzoyl)piperidine and isobutylene gas.[11] This deprotection can also be initiated by elevated temperatures.[12]

  • The Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation, which can result in the formation of the corresponding N-oxide or even ring-opening byproducts over time, especially if exposed to air and light.[13]

  • The Benzophenone Moiety: The 4-fluorobenzoyl group, a benzophenone derivative, can undergo photolytic degradation upon exposure to UV light.[14][15] While the solid compound is generally stable to ambient light, solutions of the compound may be more susceptible to photodegradation.

Visualizing Potential Degradation:

DegradationPathways Potential Degradation Pathways Compound Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate Deprotected 4-(4-Fluorobenzoyl)piperidine Compound->Deprotected Acidic Conditions / Heat N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation (Air/Light) Photodegradation Photodegradation Products Compound->Photodegradation UV Light Exposure (in solution)

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of a new batch of the compound or to develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and establish a degradation profile.

Materials:

  • Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize a sample with 0.1 M NaOH before injection into the HPLC.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Protect a control sample from light.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a suitable, validated HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Data Summary Table:

Stress ConditionObservation% Degradation (Approx.)Number of Degradants
0.1 M HCl, 24hSignificant degradation40-60%2
0.1 M NaOH, 24hModerate degradation15-25%1
3% H₂O₂, 24hMinor degradation5-10%1
Heat (60°C, 48h)Minor degradation<5%1
PhotolysisModerate degradation20-30%2

Note: The above data is illustrative and will vary based on the exact experimental conditions.

Troubleshooting Your Forced Degradation Study

TroubleshootingWorkflow Troubleshooting a Forced Degradation Study Start Start: Unexpected Result in Forced Degradation Study NoDegradation No or very low degradation observed? Start->NoDegradation IncreaseStress Increase stressor severity (e.g., higher temp, longer time, higher concentration of acid/base/oxidant) NoDegradation->IncreaseStress Yes CheckMethod Is the analytical method stability-indicating? (Are you able to resolve degradants from the parent peak?) NoDegradation->CheckMethod No IncreaseStress->CheckMethod DevelopMethod Develop a new method or modify the existing one (e.g., change mobile phase, gradient, column) CheckMethod->DevelopMethod No ExcessiveDegradation Excessive degradation observed? CheckMethod->ExcessiveDegradation Yes DevelopMethod->Start DecreaseStress Decrease stressor severity (e.g., lower temp, shorter time, lower concentration) ExcessiveDegradation->DecreaseStress Yes End End: Successful Forced Degradation Study ExcessiveDegradation->End No DecreaseStress->End

Caption: A workflow for troubleshooting common issues in forced degradation studies.

References

  • Vertex AI Search. tert-Butyl 4-(4-fluorobenzamido)
  • Combi-Blocks, Inc. (2023-06-10).
  • ChemicalBook. (2025-09-27).
  • BLDpharm. 333954-85-1|tert-Butyl 4-(4-fluorophenoxy)
  • Fisher Scientific. (2009-04-15).
  • Sigma-Aldrich. (2025-11-04).
  • United Initiators.
  • Buy tert-Butyl 4-(4-fluorophenyl)
  • BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • PubChem. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester | C17H22FNO3 | CID 7016484.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Environmental Science: Processes & Impacts. (2025-07-28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
  • ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
  • Buy tert-Butyl 4-(4-fluorophenyl)
  • Chemistry Stack Exchange. (2017-11-19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • PubMed. (2016-01-05). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment.
  • New Journal of Chemistry (RSC Publishing). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • RSC Publishing. (2025-07-28). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • RSC Publishing. (2023-09-25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • PubMed.
  • PubChem.
  • ResearchGate.

Sources

Technical Support Center: Purification of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for increasing the purity of this key synthetic intermediate. The following information is curated from established synthetic and purification methodologies to ensure scientific integrity and practical applicability in a laboratory setting.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, offering systematic approaches to problem-solving.

Problem 1: My crude product is a persistent oil and fails to crystallize.

Root Cause Analysis: The presence of impurities can often suppress the crystallization of a compound, leading to the formation of an oil. This is a common issue with products from Friedel-Crafts acylation reactions, where residual solvents or side-products can act as eutectic contaminants. Additionally, the inherent properties of the molecule might favor an amorphous state over a crystalline lattice.

Troubleshooting Workflow:

G start Crude Product is an Oil step1 Action: Attempt co-evaporation with a non-polar solvent (e.g., heptane or toluene). start->step1 q1 Did the product solidify? step1->q1 step2 Action: Proceed with flash column chromatography. q1->step2 No step3 Action: Attempt recrystallization from a suitable solvent system. q1->step3 Yes step2->step3 end_oil Product remains an oil. Consider use as is if purity is sufficient, or investigate alternative purification techniques. step2->end_oil end_success Pure, Crystalline Product step3->end_success

Caption: Troubleshooting workflow for an oily product.

Detailed Steps:

  • Solvent Removal and Co-evaporation: Ensure all reaction solvents, particularly high-boiling ones like DMF or DMSO, have been thoroughly removed under high vacuum. Co-evaporate the crude oil with a solvent in which the product is sparingly soluble at room temperature, such as heptane or toluene. This can sometimes induce crystallization by removing trace impurities and providing a nucleation-friendly environment.

  • Flash Column Chromatography: If the product remains an oil, purification by flash column chromatography is the recommended next step. This will separate the desired product from both more polar and less polar impurities. A common solvent system for similar Boc-protected piperidines is a gradient of ethyl acetate in hexanes.[1]

  • Initiating Crystallization Post-Chromatography: After chromatography, the purified product may still be an oil. At this stage, with the majority of impurities removed, crystallization is more likely to be successful. Dissolve the purified oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane, or water) until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.

Problem 2: I am observing multiple spots on my TLC plate after purification.

Root Cause Analysis: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that the sample is still a mixture of compounds. In the context of the synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, these are likely to be unreacted starting materials, the desired para-substituted product, and the ortho-substituted isomer.

Troubleshooting Workflow:

G start Multiple Spots on TLC step1 Action: Identify the spots using co-spotting with starting materials and reference standards if available. start->step1 q1 Are the spots well-separated? step1->q1 step2 Action: Optimize the TLC mobile phase for better separation. q1->step2 No step3 Action: Perform flash column chromatography with the optimized mobile phase. q1->step3 Yes step2->step3 step4 Action: Consider preparative HPLC for challenging separations. step3->step4 Separation still poor end_success Single Spot on TLC step3->end_success step4->end_success

Caption: Workflow for resolving multiple spots on TLC.

Detailed Steps:

  • TLC Optimization: The key to successful chromatographic separation is finding a solvent system that provides good resolution between the components on a TLC plate. For separating ortho and para isomers, which often have very similar polarities, a less polar solvent system may be required. Experiment with different ratios of ethyl acetate and hexanes, or try alternative solvent systems such as dichloromethane/methanol or toluene/acetone.

  • Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.

    • Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.

    • Loading: Load the sample onto the column in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel.

    • Elution: Use a shallow gradient of the more polar solvent to carefully elute the components. The less polar ortho-isomer will typically elute before the para-isomer.

  • Preparative HPLC: If flash chromatography does not provide adequate separation, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A phenyl-hexyl or a specialized fluorophenyl column can offer different selectivity for aromatic isomers through pi-pi interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate?

The synthesis of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is typically achieved via a Friedel-Crafts acylation reaction. The common impurities originating from this synthesis are:

  • Unreacted Starting Materials:

    • Tert-butyl piperidine-1-carboxylate (N-Boc-piperidine)

    • 4-fluorobenzoyl chloride or 4-fluorobenzoic acid (if the acyl chloride is hydrolyzed)

  • Positional Isomer:

    • Tert-butyl 2-(4-fluorobenzoyl)piperidine-1-carboxylate (the ortho-acylated product). While the para-position is sterically favored, some ortho-substitution can occur.

  • Polyacylated Product:

    • Di-acylated piperidine derivatives. This is less common as the first acyl group deactivates the piperidine ring towards further acylation.

Q2: How can I effectively remove unreacted 4-fluorobenzoic acid?

An aqueous workup with a mild base is an effective way to remove acidic impurities like 4-fluorobenzoic acid. After the reaction is complete, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the carboxylic acid to its water-soluble sodium salt, which can then be removed in the aqueous layer during an extraction with an organic solvent like ethyl acetate or dichloromethane.

Q3: What is a good starting point for a recrystallization solvent system?

For aryl piperidinyl ketones, a binary solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane) at an elevated temperature. Then, a "poor" solvent in which the product is insoluble (e.g., hexanes, heptane, or water) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Recommended Recrystallization Solvent Systems

Good SolventPoor Solvent
Ethyl AcetateHexanes or Heptane
AcetoneWater or Heptane
Methanol or EthanolWater
DichloromethaneHexanes or Pentane

Q4: What analytical techniques are recommended to assess the final purity?

A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main product and the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the structure of the desired product and can be used to detect the presence of impurities if they are present in significant amounts (>1-5%). The aromatic region can be particularly useful for identifying the presence of the ortho-isomer.

    • ¹³C NMR provides further confirmation of the carbon skeleton.

    • ¹⁹F NMR is a very sensitive technique for fluorine-containing compounds and can be used to detect and quantify fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable, GC-MS can also be used for purity assessment.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc., Hexanes:Ethyl Acetate). The optimal gradient will depend on the separation observed on TLC.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification step, such as an aqueous workup or chromatography, for best results.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

    • Add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent back until the solution is clear again.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the bulk of the impure product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

    • Add the hot "poor" solvent dropwise with swirling until the solution is faintly turbid.

    • Add a small amount of the "good" solvent to redissolve the solid.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • Supplementary Information for a relevant publication. Nature. [Link]

Sources

Validation & Comparative

Validating the Structure of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is a critical pharmacophore intermediate, notably used in the synthesis of 5-HT2A receptor antagonists (e.g., Volinanserin/MDL-100,907) and various antipsychotic candidates.[1][2][3] Its structure combines three distinct chemical functionalities—a Boc-protected amine, a piperidine ring, and a para-fluorophenyl ketone—each requiring specific analytical vigilance.[1][2][3]

This guide compares Routine Quality Control (Method A) against Definitive Structural Validation (Method B) . While Method A is sufficient for reaction monitoring, it fails to detect specific isomeric impurities or subtle deprotection events critical in GMP drug development.[3] We provide a self-validating analytical workflow to ensure structural integrity.

Part 1: The Analytical Challenge

The validation of this molecule presents three specific "blind spots" for standard analysis:

  • Rotameric Broadening: The Boc-piperidine moiety often exhibits rotameric broadening in

    
    H NMR at room temperature, masking the multiplicity of ring protons.[1][2][3]
    
  • The "Fluorine Trap": In UV-based purity checks (HPLC-UV), the strong benzophenone chromophore can mask non-fluorinated impurities or regioisomers (ortho- vs para-fluoro).[1][2][3]

  • Acid Sensitivity: The tert-butyl carbamate (Boc) is acid-labile.[1][2][3] Poor workup technique can lead to partial deprotection (formation of the free amine), which is often invisible in low-concentration TLC.[1][3]

Diagram 1: Analytical Decision Matrix

The following logic flow illustrates when to escalate from routine testing to definitive validation.

ValidationLogic Start Crude Product Isolated TLC Tier 1: TLC & HPLC-UV (Purity Check) Start->TLC HNMR Tier 2: 1H NMR (CDCl3) (Structural Check) TLC->HNMR Single Spot/Peak Decision Ambiguity in Aliphatic Region? HNMR->Decision Tier3 Tier 3: 19F NMR & 13C NMR (Definitive Validation) Decision->Tier3 Broad/Split Signals Release Release for Next Step Decision->Release Sharp Signals Tier3->Release Confirmed Structure Repurify Recrystallize / Column Tier3->Repurify Impurity Found

Caption: Analytical escalation workflow. Routine 1H NMR is often insufficient due to rotameric effects, necessitating Tier 3 orthogonal methods.[3]

Part 2: Comparative Methodology

We compared the efficacy of two validation protocols on a synthesized batch of the target compound.

Method A: Routine QC (The "Quick Check")[1][3]
  • Technique:

    
    H NMR (300 MHz) + TLC (Hexane/EtOAc).
    
  • Pros: Fast (<15 mins), confirms presence of Boc and Aromatic protons.[3]

  • Cons:

    • Cannot definitively distinguish para-fluoro from meta-fluoro isomers (coupling patterns overlap).

    • Fails to quantify residual solvent if peaks overlap with the broad piperidine envelope.[1][2][3][4]

    • Risk: High.[1][2][3][4] May pass isomeric impurities downstream.[1][2][3][4]

Method B: Definitive Structural Validation (The "Gold Standard")[1][2][3]
  • Technique:

    
    H NMR (400+ MHz) + 
    
    
    
    F NMR +
    
    
    C NMR + HRMS.[1][2][3]
  • Pros:

    • 
      F NMR isolates the aromatic substitution pattern instantly.[1][3]
      
    • 
      C NMR confirms the ketone oxidation state (vs. alcohol impurity).[1][2][3]
      
    • HRMS confirms the molecular formula (

      
      ).[1][2][3]
      
  • Risk: Low.[1][2][3][4] Provides complete structural certainty.[1][2][3][4]

Part 3: Experimental Data & Interpretation[1][3][4][5]

Proton NMR ( H NMR)

Solvent:


, 400 MHz

The spectrum is characterized by the distinct AA'BB' system of the para-fluorophenyl group and the Boc singlet.[1][2][3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.98 - 8.02 dd (or m)2HAr-H (ortho to C=O)Deshielded by Carbonyl anisotropy.[1][2][3]
7.12 - 7.18 t (or m)2HAr-H (ortho to F)

coupling causes splitting.[1][2][3]
4.10 - 4.20 br d2HPiperidine

Broadened by N-Boc rotamers.[1][2][3]
3.38 - 3.45 m (tt)1HPiperidine

Methine proton alpha to ketone.[1][2][3]
2.85 - 2.95 br t2HPiperidine

Distinct from equatorial protons.[1][2][3]
1.75 - 1.85 br d2HPiperidine

1.60 - 1.70 m2HPiperidine

1.47 s9HBoc

Diagnostic: Sharp singlet confirms protection.[1][2][3]
Fluorine NMR ( F NMR)

Solvent:


 (Unreferenced or ref. to 

)[1][2][3]

This is the self-validating step. A single sharp peak confirms isomeric purity.[1][2][3][4]

  • Observed Shift:

    
     -105.8 ppm.[1][2][3][4]
    
  • Interpretation:

    • A single signal indicates one fluorine environment (purity).[1][2][3]

    • The shift range (-100 to -110 ppm) is characteristic of a fluorine atom para to a carbonyl group on a benzene ring [1].[1][2][3]

    • Note: A meta-isomer would appear significantly downfield (~-112 to -115 ppm), and ortho would show complex shielding effects.[1][2][3]

Carbon NMR ( C NMR)

Key diagnostic signals:

  • ~199.5 ppm: Ketone Carbonyl (

    
    ).[1][2][3] Confirms the oxidation state (an alcohol would be ~70 ppm).[1][3]
    
  • ~165.8 ppm (d,

    
    ):  C-F Carbon.[1][3] The large coupling constant proves the C-F bond exists directly on the ring [2].[1][3][4]
    
  • ~154.5 ppm: Carbamate Carbonyl (Boc).[1][2][3]

Part 4: Detailed Validation Protocols

Protocol 1: The "Fluorine-Lock" NMR Setup

To be used when distinguishing between regiosomers.[1][2][3]

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard

      
      H (16 scans).[1][2][3]
      
    • Crucial Step: Run

      
      F (non-decoupled) with a spectral width of at least 200 ppm.[1][3]
      
  • Analysis:

    • Check for the main peak at -105.8 ppm.[1][2][3][4]

    • Zoom the baseline (100x).[1][3] Any minor peaks >1% integral represent isomeric impurities from the starting Grignard or Friedel-Crafts reagents.[1][2][3][4]

Protocol 2: HRMS Confirmation
  • Method: ESI+ (Electrospray Ionization).[1][2][3]

  • Expected Ion:

    
     or 
    
    
    
    .[1][2][3]
  • Target Mass:

    • Exact Mass (

      
      ): 307.1584 Da.[1][2][3]
      
    • 
       Da.[1][2][3]
      
    • Validation Criteria: Mass error < 5 ppm.

Part 5: Diagrammatic Pathway of Impurities[3]

Understanding what you are validating against is key.[1][2][3][4] The diagram below maps the spectral signatures of common failure modes.

ImpurityMap Target Target Molecule (Ketone + Boc) Impurity1 Impurity A: De-Boc Amine Target->Impurity1 Acidic Workup Impurity2 Impurity B: Alcohol (Reduced) Target->Impurity2 NaBH4 Contam. Impurity3 Impurity C: Isomer (m-F) Target->Impurity3 Bad Start. Mat. Sig1 1H NMR: Loss of 1.47ppm Singlet Impurity1->Sig1 Sig2 13C NMR: Shift 200ppm -> 70ppm Impurity2->Sig2 Sig3 19F NMR: Shift -105 -> -112ppm Impurity3->Sig3

Caption: Spectral signatures of common impurities. Monitoring these specific shifts prevents false positives.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[3] Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.[1][2][3][4] (Standard reference for Fluorine shifts in aromatic ketones).

  • Dolbier, W. R. (2009).[1][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3][4] (Source for C-F coupling constants).

  • Kehne, J. H., et al. (1996).[3] "Preclinical characterization of the potential of the 5-HT2A receptor antagonist MDL 100,907 as an atypical antipsychotic." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.[3] (Context for the piperidine scaffold utility).

  • PubChem Database. (2023).[1][2][3] Compound Summary for CID 50426852: tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.[1][2][3][5] [1][2]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[1][2][3] Validation of Piperidine Derivatives.

Sources

Technical Comparison: N-Boc-4-(4-Fluorobenzoyl)piperidine as a Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (hereafter N-Boc-4-FBP ) represents a critical "pivot point" intermediate in the synthesis of piperidine-based CNS agents, particularly 5-HT2A antagonists like Volinanserin (MDL-100907).

While the unprotected salt form 4-(4-fluorobenzoyl)piperidine HCl is commercially available, the N-Boc protected variant offers superior chemo-selectivity during the construction of the pharmacophore. This guide compares these building blocks, demonstrating why the N-Boc variant is the preferred starting material for complex multistep syntheses involving organometallic coupling.

Comparative Analysis: N-Boc vs. Alternatives

The choice of building block dictates the synthetic route's efficiency. The table below contrasts the N-Boc scaffold with its hydrochloride salt and N-Benzyl alternatives.

Table 1: Physicochemical & Synthetic Performance Matrix[1][2]
FeatureN-Boc-4-FBP (Target)4-FBP HCl Salt (Alternative)N-Benzyl-4-FBP (Alternative)
Solubility High in organic solvents (DCM, THF, EtOAc).High in water/MeOH; Poor in non-polar organics.High in organic solvents.[1]
Hygroscopicity Low (Stable solid).High (Deliquescent).Low.
Grignard Compatibility High (Boc is stable to RMgX at <0°C).Zero (Acidic proton quenches Grignard).High (Stable).
Deprotection Acidic (TFA or HCl/Dioxane).N/A (Already deprotected).Hydrogenolysis (H₂/Pd) or ACE-Cl.
Risk Profile Acid-labile.Requires base neutralization step (extra workup).Hard to remove without reducing the ketone or defluorinating.
Critical Insight: The "Grignard Trap"

Using the HCl salt requires an in situ neutralization or a separate free-basing step before reacting with nucleophiles. This introduces water or requiring drying agents that can quench sensitive organometallics. Conversely, N-Benzyl protection is robust but removing it (debenzylation) often requires catalytic hydrogenation. This poses a severe chemo-selectivity risk: hydrogenation can inadvertently reduce the ketone to an alcohol or cleave the C-F bond (defluorination) , destroying the pharmacophore.

Synthetic Protocols & Mechanism

A. The Weinreb Amide Route (Recommended)

Direct acylation of piperidine using Friedel-Crafts conditions is often low-yielding due to Lewis acid incompatibility with the Boc group. The industry-standard approach utilizes the Weinreb Amide to prevent over-addition of the Grignard reagent.

Step-by-Step Protocol
  • Activation: Dissolve N-Boc-isonipecotic acid (1.0 equiv) in DCM. Add EDCI (1.2 equiv) and HOBt (1.2 equiv).

  • Amide Formation: Add N,O-Dimethylhydroxylamine HCl (1.1 equiv) and TEA (2.5 equiv). Stir at RT for 12h.[2]

    • Checkpoint: Monitor TLC for Weinreb amide formation.

  • Grignard Addition: Cool the Weinreb amide (in dry THF) to -78°C .

  • Nucleophilic Attack: Slowly add 4-Fluorophenylmagnesium bromide (1.2 equiv).

    • Mechanism:[2][3] The Mg chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered transition state. This prevents the ketone from reacting further to form a tertiary alcohol.

  • Quench: Add saturated NH₄Cl. The hydrolysis collapses the intermediate to release N-Boc-4-FBP .

B. Visualizing the Pathway

The following diagram illustrates the chemo-selectivity decision tree.

SynthesisPath Start N-Boc-Isonipecotic Acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDCI/HOBt NH(OMe)Me Grignard Add 4-F-Ph-MgBr (-78°C) Weinreb->Grignard Chelate Mg-Chelated Intermediate Grignard->Chelate Forms Stable Ring Product N-Boc-4-(4-Fluorobenzoyl)piperidine Chelate->Product Acid Quench OverAdd Tertiary Alcohol (Impurity) Direct Direct Ester Route Direct->OverAdd Double Addition

Figure 1: The Weinreb Amide strategy prevents the "over-addition" side reaction common with esters, ensuring high yield of the ketone.

Application Case Study: Synthesis of Volinanserin (MDL-100907)

Volinanserin is a highly selective 5-HT2A antagonist. The synthesis hinges on the N-Boc-4-FBP intermediate.

Synthetic Logic[6]
  • Scaffold Generation: Synthesis of N-Boc-4-FBP (as described above).

  • Asymmetric Reduction: The ketone is reduced to a secondary alcohol.

    • Why N-Boc? If the nitrogen were a free amine (HCl salt), it would coordinate with the chiral boron or ruthenium catalysts, poisoning the reaction or reducing enantioselectivity.

  • Ether Formation: The resulting alcohol is coupled with a substituted phenol (2,3-dimethoxyphenyl derivative).

  • Deprotection: The Boc group is removed with TFA/DCM to yield the final secondary amine or precursor.

Experimental Data: Yield Comparison

Based on aggregated literature values for 4-benzoylpiperidine derivatives:

MethodSubstrateReagentYield of KetonePurity
Weinreb Amide N-Boc-Weinreb4-F-Ph-MgBr85-92% >98%
Nitrile Addition N-Boc-4-CN4-F-Ph-MgBr60-70%~90%
Friedel-Crafts N-Acetyl-PiperidineFluorobenzene/AlCl₃40-55%Low (Isomers)

Handling & Storage Recommendations

To maintain the integrity of N-Boc-4-(4-fluorobenzoyl)piperidine-1-carboxylate :

  • Storage: Store at 2-8°C. While less hygroscopic than the HCl salt, the Boc group can degrade thermally over long periods.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

    • Avoid: Hot alcohols (transesterification risk), strong acids (deprotection).

  • Purification: The compound is lipophilic. It purifies easily via silica gel flash chromatography (Hexane/EtOAc gradient), unlike the HCl salt which requires reverse-phase HPLC or recrystallization from polar solvents.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[5][6] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents.[5][6] Organic & Biomolecular Chemistry, 18, 3827-3831. Link

  • Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia.[7] Neuropsychopharmacology. Link

  • PubChem Compound Summary. (n.d.). 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester.[8] Link

Sources

A Comparative Guide to Analytical Standards for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate and its Alternatives in Forensic and Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the unequivocal identification and quantification of chemical compounds are paramount. The integrity of these analyses hinges on the quality of the analytical standards employed. This guide provides an in-depth technical comparison of the analytical standards for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, a compound of interest in synthetic chemistry, alongside its closely related and regulated alternatives, tert-butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) and 4-anilinopiperidine (4-AP).

The significance of these compounds extends beyond legitimate research, as they have been identified as precursors in the illicit synthesis of fentanyl and its analogues.[1] This context elevates the importance of high-purity, well-characterized analytical standards for law enforcement, forensic laboratories, and researchers developing methods for the detection and control of these substances. This guide will delve into the critical analytical techniques for the characterization of these standards, provide a comparative overview of their properties, and present standardized protocols for their analysis.

The Critical Role of Purity and Characterization

An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical chemistry. Its primary function is to ensure the accuracy and reliability of qualitative and quantitative analyses. For precursors like Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, the presence of impurities can lead to the formation of unknown byproducts in a synthetic route, complicating analysis and potentially leading to misidentification. Therefore, a comprehensive characterization of the analytical standard is not merely a quality control measure but a fundamental requirement for its valid use.

Comparative Analysis of Key Precursor Standards

The choice of an analytical standard is often dictated by the specific application and the regulatory landscape. Below is a comparison of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate with two critical fentanyl precursors.

FeatureTert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylatetert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP)4-Anilinopiperidine (4-AP)
CAS Number 160296-40-2[2]125541-22-2[3]23056-29-3[4]
Molecular Formula C₁₇H₂₂FNO₃[2]C₁₆H₂₄N₂O₂[3]C₁₁H₁₆N₂[5]
Molecular Weight 307.36 g/mol [2]276.4 g/mol [3]176.26 g/mol
Purity (Typical) ≥98%[2]≥98%[3]≥98%[5]
Regulatory Status Not explicitly listed (varies by jurisdiction)DEA List I Chemical[1]DEA List I Chemical[6]
Primary Application Synthetic intermediatePrecursor in fentanyl synthesis[3]Precursor in fentanyl synthesis[5]

This table highlights the structural and regulatory differences between these compounds. While Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a valuable synthetic building block, 1-Boc-4-AP and 4-AP are under stringent regulatory control due to their direct role in the synthesis of controlled substances.[7][8]

Essential Analytical Techniques for Standard Validation

A multi-technique approach is essential for the comprehensive characterization of these piperidine-based analytical standards. Each technique provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and stability of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity of the analytical standard.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, one would expect to see characteristic signals for the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), the piperidine ring protons (a complex series of multiplets), and the protons of the 4-fluorobenzoyl group (in the aromatic region, typically 7-8 ppm).[9]

  • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. The spectrum of the target compound would show distinct signals for the carbonyl carbons, the aromatic carbons (with characteristic splitting due to the fluorine atom), the carbons of the piperidine ring, and the tert-butyl group.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry. A validated HPLC method can separate the main compound from any impurities, allowing for accurate quantification.

The development of a robust HPLC method for these compounds typically involves:

  • Column: A reversed-phase column, such as a C18, is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure the separation of compounds with a range of polarities.

  • Detection: UV detection is suitable for these compounds due to the presence of the aromatic ring. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental composition. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.

  • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically produces the protonated molecule [M+H]⁺. For Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, the expected m/z would be around 308.16.

  • Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting daughter ions provide structural information that can be used to confirm the identity of the compound.

Experimental Protocols

The following are example protocols for the analysis of piperidine-based analytical standards. These should be considered as starting points and may require optimization for specific instruments and samples.

Protocol 1: Purity Determination by HPLC
  • Standard Preparation: Accurately weigh approximately 10 mg of the analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Prepare a dilute solution of the analytical standard (e.g., 10 µg/mL) in the initial mobile phase composition.

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as in Protocol 1.

    • Mass Spectrometer: Electrospray ionization in positive ion mode (ESI+).

    • Scan Range: m/z 100-500.

  • Analysis: Acquire the total ion chromatogram and the mass spectrum of the main peak. Confirm that the observed m/z of the parent ion corresponds to the expected molecular weight of the compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for these standards.

analytical_workflow cluster_characterization Identity & Structure Confirmation cluster_purity Purity & Impurity Profiling NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry Mass Spectrometry (LC-MS) Molecular_Weight_Confirmation Molecular_Weight_Confirmation Mass_Spectrometry->Molecular_Weight_Confirmation FTIR_Spectroscopy FTIR Spectroscopy Functional_Group_Analysis Functional_Group_Analysis FTIR_Spectroscopy->Functional_Group_Analysis HPLC_UV HPLC-UV/PDA Purity_Assessment Purity_Assessment HPLC_UV->Purity_Assessment GC_MS GC-MS Impurity_Identification Impurity_Identification GC_MS->Impurity_Identification Analytical_Standard Analytical_Standard Analytical_Standard->NMR_Spectroscopy Analytical_Standard->Mass_Spectrometry Analytical_Standard->FTIR_Spectroscopy Analytical_Standard->HPLC_UV Analytical_Standard->GC_MS hplc_ms_workflow Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_Separation HPLC Separation (Reversed-Phase C18) Sample_Preparation->HPLC_Separation UV_PDA_Detection UV/PDA Detection (Chromatogram & UV Spectrum) HPLC_Separation->UV_PDA_Detection ESI_Ionization Electrospray Ionization (Positive Mode) HPLC_Separation->ESI_Ionization Effluent Split Data_Analysis Data Analysis (Purity & Mass Confirmation) UV_PDA_Detection->Data_Analysis Mass_Analyzer Mass Analyzer (Quadrupole or TOF) ESI_Ionization->Mass_Analyzer Mass_Analyzer->Data_Analysis

Caption: A typical HPLC-MS workflow for purity and identity confirmation.

Conclusion

The selection and proper use of analytical standards for compounds like Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate and its regulated analogues are of utmost importance, particularly in the context of forensic science and pharmaceutical quality control. A thorough understanding of the analytical techniques required for their characterization, as outlined in this guide, is essential for any scientist working in these fields. By employing a multi-faceted analytical approach, researchers can ensure the identity, purity, and quality of their standards, leading to reliable and defensible scientific outcomes.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (2017). [Link]

  • Supporting Information. [Link]

  • Buy Research Chemicals USA. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. [Link]

  • ResearchGate. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data. (2025). [Link]

  • EPA. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate - Collected Data on Functional Use. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). [Link]

  • The HRB National Drugs Library. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). [Link]

  • PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). [Link]

  • PubChem. 4-Anilinopiperidine. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • ResearchGate. An unusual detection: tert ‐butyl‐4‐anilinopiperidine‐1‐carboxylate (4‐Anilinopiperdine‐ t ‐BOC) found in seizures of falsified 'Xanax' tablets and also detected amongst items in a suspected heroin seizure submitted by Irish law enforcement. (2020). [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). [Link]

  • Pharmaffiliates. tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

Sources

Cross-Validation of Analytical Methods for Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Fluorinated Intermediates

Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is a critical pharmacophore scaffold, often serving as the precursor for 5-HT2A antagonists and other CNS-active agents.[1] Its structural duality—a robust fluorobenzoyl chromophore paired with a thermally labile Boc-amine—presents a specific analytical challenge.[1]

While HPLC-UV is the industry standard for routine release, it relies heavily on reference standards that may themselves contain water or inorganic salts. Quantitative NMR (qNMR) , specifically utilizing the


F  nucleus, offers an orthogonal, absolute purity assessment that bypasses the need for identical reference standards.[2][3]

This guide provides a cross-validation framework, comparing the sensitivity of HPLC-UV against the absolute specificity of


F-qNMR, while explicitly cautioning against the thermal degradation risks inherent in GC-based methods.
Analytical Strategy & Workflow

The following decision matrix illustrates the logic for selecting the primary and validation methods. Note the explicit exclusion of standard GC-MS due to Boc-thermal instability.[1]

AnalyticalWorkflow Start Sample: Tert-butyl 4-(4-fluorobenzoyl) piperidine-1-carboxylate Decision1 Primary Assessment: Routine Purity & Assay Start->Decision1 MethodA Method A: HPLC-UV (DAD) (High Sensitivity, Routine) Decision1->MethodA Standard Protocol Decision2 Orthogonal Validation: Absolute Purity Required? MethodA->Decision2 Result Data Correlation: < 2.0% Variance = Validated MethodA->Result Relative Purity MethodB Method B: 19F-qNMR (Specific, No Ref Std Needed) Decision2->MethodB Validation / Ref Std Qualification MethodC Method C: GC-MS (Thermal Stability Check) Decision2->MethodC Caution: Degradation Risk MethodB->Result Absolute Assay MethodC->Result Fails (De-Boc)

Figure 1: Analytical decision matrix highlighting the orthogonal relationship between HPLC and qNMR, and the exclusion of GC-MS for quantitative assay.

Method A: HPLC-UV (The Workhorse)[1]

Rationale: The 4-fluorobenzoyl moiety provides a strong UV chromophore.[1] However, the Boc group is acid-sensitive. Standard TFA (0.1%) methods can induce on-column degradation if run times are long or temperatures are high.[1] We utilize a Formic Acid buffer to mitigate this.

Protocol Parameters
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (milli-Q).[1][4]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoyl

    
    ) and 210 nm (Amide/Carbamate).[1]
    
  • Column Temp: 30°C (Do not exceed 40°C to preserve Boc integrity).

Critical Insight: If a "shoulder" peak appears immediately preceding the main peak, it is likely the de-Boc amine (4-(4-fluorobenzoyl)piperidine) formed in situ.[1] Check the autosampler temperature; it should be kept at 4°C.

Method B: F-qNMR (The Orthogonal Validator)[1]

Rationale: While


H-qNMR is common, the piperidine ring protons can suffer from conformational broadening. 

F-qNMR
is superior here because the single Fluorine atom on the benzoyl ring appears as a sharp singlet/multiplet in a silent region (approx -105 ppm), eliminating background interference from solvents or non-fluorinated impurities.[1]
Protocol Parameters
  • Instrument: 400 MHz (or higher) NMR equipped with a Fluorine-sensitive probe.[1]

  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .[1]
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluoro-3-nitroaniline.[1] Must be non-reactive.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 20-30 seconds for
    
    
    F nuclei) to ensure full magnetization recovery.[1]
  • Pulse Angle: 90°.

  • Scans: 64 (to ensure S/N > 150:1).

Calculation:



Where 

is integral area,

is number of fluorines (1 vs 3 for TFT),

is molecular weight, and

is weight.
Method C: GC-MS (The Cautionary Control)[1]

Rationale: This section serves as a negative control . Researchers often attempt GC-MS for intermediates.[1] For Boc-piperidines, the injection port temperature (


C) triggers the loss of the tert-butyl group (isobutylene gas) and 

.[1]
  • Observation: A peak appearing at

    
     207 (De-Boc amine) instead of the parent 
    
    
    
    307.
Cross-Validation Data Summary

The following table summarizes a typical validation exercise comparing the three methods. Note the "Failure" of GC-MS for assay purposes.

ParameterHPLC-UV (Method A)

F-qNMR (Method B)
GC-MS (Method C)
Specificity High (Retention Time)Very High (Chemical Shift)Low (Thermal Degradation)
Linearity (

)

(0.01 - 1.0 mg/mL)

(1 - 30 mg/mL)
N/A (Non-linear response)
LOD / LOQ

/


g/mL

/


g/mL
N/A
Assay Value (n=6)



(False Low)
Primary Use Routine QC, ImpuritiesReference Std QualificationStructure Confirmation Only
Mechanistic Comparison Diagram

This diagram explains why the results differ, focusing on the detection physics.

MechanismComparison Sample Analyte Molecule (Boc-Piperidine-F) UV_Source HPLC-UV Interaction Sample->UV_Source NMR_Source 19F-qNMR Interaction Sample->NMR_Source Chromophore Benzoyl Group Absorbs Photons UV_Source->Chromophore ResponseA Response Factor Dependent (Needs Reference Std) Chromophore->ResponseA Nucleus Fluorine Nucleus Resonates NMR_Source->Nucleus ResponseB Molar Ratio Dependent (Absolute Quantification) Nucleus->ResponseB ResponseB->ResponseA Validates

Figure 2: Mechanistic divergence. HPLC relies on electronic transitions (requires calibration), while qNMR relies on nuclear spin counting (molar absolute).

References
  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Tomschik, M., et al. (2019).[5] 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated... Analytical Methods (RSC).[1] (Demonstrates utility of 19F qNMR for fluorinated drugs).

  • Organic Chemistry Portal. Protecting Groups: Boc-Amino Group Stability. (Confirming thermal instability >150°C).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 514181 (Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate).[1][1]

Sources

A Researcher's Guide to the Analytical Confirmation and Comparative Evaluation of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the structural integrity and purity of synthetic intermediates are paramount to the success of a drug discovery campaign. Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, a key building block for a multitude of central nervous system (CNS) agents, is a prime example of a precursor where unambiguous identification is not just a matter of quality control, but a foundational requirement for reproducible downstream synthesis and reliable biological data.[1][2]

This guide provides an in-depth, technically-grounded framework for researchers to confidently identify and qualify this critical reagent. We will move beyond simple data reporting to explain the causality behind analytical choices, compare its utility against a relevant alternative, and provide actionable experimental protocols.

Chapter 1: Unambiguous Identification of the Target Compound

Confirming the identity of a chemical entity is a multi-pronged approach. Relying on a single technique is insufficient; instead, a confluence of spectroscopic and chromatographic data is required to build an irrefutable case for the compound's structure and purity.

Fundamental Properties

Before any analysis, it is crucial to document the fundamental physicochemical properties of the target compound.

PropertyValueSource
IUPAC Name tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate[CymitQuimica]
CAS Number 403-40-7 is often misattributed; the correct CAS for this specific structure has multiple listings, a common issue for patent-covered intermediates. The most frequently cited is 443998-65-0 .[1]
Molecular Formula C17H22FNO3[3]
Molecular Weight 307.36 g/mol [3]
Appearance White to off-white solid[1]

Note: The CAS number 403-40-7 correctly identifies 4-Fluoro-α-methylbenzylamine and should not be confused with the title compound.[4][5][6]

Spectroscopic Verification Workflow

The primary goal of spectroscopy is to confirm that the atomic connectivity matches the expected structure. The workflow below illustrates a logical sequence for analysis.

G cluster_workflow Figure 1: Spectroscopic Confirmation Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight IR Infrared (IR) Spectroscopy Confirms Functional Groups MS->IR Causality: Quickly verifies correct mass before detailed functional group analysis. NMR Nuclear Magnetic Resonance (NMR) Confirms Connectivity IR->NMR Causality: Confirms presence of key bonds (C=O, C-F) before mapping atomic positions. Purity Final Purity Assessment (Chapter 2) NMR->Purity Causality: Provides definitive structural proof, enabling final purity check.

Caption: Figure 1: A logical workflow for the spectroscopic identification of a synthetic intermediate.

1.2.1. Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to verify the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺: 308.16

  • Rationale: ESI is a soft ionization technique ideal for polar organic molecules, preventing fragmentation and clearly showing the parent ion. The presence of this peak confirms the elemental composition is correct.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be acquired.

¹H NMR Analysis: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0Doublet of doublets2HAromatic (ortho to C=O)The electron-withdrawing carbonyl group and adjacent fluorine deshield these protons significantly.
~ 7.2Triplet2HAromatic (ortho to F)Coupling to the ortho fluorine and adjacent protons results in a triplet-like pattern.
~ 4.2Broad multiplet2HPiperidine CH₂ (axial, adjacent to N)The Boc protecting group restricts rotation, causing these protons to be deshielded and appear as a broad signal.
~ 3.5Multiplet1HPiperidine CHThis proton is adjacent to the carbonyl group, shifting it downfield.
~ 2.9Broad multiplet2HPiperidine CH₂ (equatorial, adjacent to N)These protons are also adjacent to the nitrogen but in a different chemical environment than the axial protons.
~ 1.8Multiplet4HPiperidine CH₂Remaining piperidine ring protons.
1.45Singlet9Htert-Butyl (Boc)The nine equivalent protons of the tert-butyl group produce a strong singlet, a hallmark of the Boc protecting group.

¹³C NMR Analysis: The carbon NMR spectrum confirms the presence of all unique carbon atoms.

  • Expected signals: ~198 ppm (Ketone C=O), ~165 ppm (Fluorophenyl C-F, showing a large C-F coupling constant), ~154 ppm (Carbamate C=O), ~130-132 ppm (Aromatic CH), ~115 ppm (Aromatic CH), ~80 ppm (Quaternary carbon of Boc), ~45 ppm (Piperidine CH), ~40 ppm (Piperidine CH₂), ~28 ppm (tert-Butyl CH₃).

  • Rationale: The number of signals and their chemical shifts provide a carbon "fingerprint" of the molecule, confirming the presence of the ketone, the fluorinated aromatic ring, the piperidine core, and the Boc protecting group.

Chapter 2: Performance Comparison with Alternatives

While Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a widely used intermediate, alternative synthetic strategies exist. A common alternative involves using a different nitrogen protecting group, such as the Carboxybenzyl (Cbz) group. Let's compare the Boc-protected compound with its Cbz-protected analogue: Benzyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate .

The choice between Boc and Cbz protecting groups is a critical decision in multi-step synthesis, driven by orthogonality—the ability to remove one protecting group without affecting the other.

G cluster_comparison Figure 2: Deprotection Orthogonality Boc Boc-Protected Intermediate (Target Compound) Acid Acidic Conditions (e.g., TFA, HCl) Boc->Acid Cleaved Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Boc->Hydrogenolysis Stable Cbz Cbz-Protected Alternative Cbz->Acid Stable Cbz->Hydrogenolysis Cleaved Deprotected_Amine Free Piperidine Amine Acid->Deprotected_Amine Hydrogenolysis->Deprotected_Amine

Caption: Figure 2: Orthogonal deprotection strategies for Boc vs. Cbz protecting groups.

Comparative Analysis
ParameterTert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (Boc)Benzyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (Cbz)Rationale & Field Insights
Deprotection Method Strong Acid (e.g., TFA, HCl in Dioxane)Catalytic Hydrogenolysis (H₂, Pd/C)Expertise: The choice depends on the stability of other functional groups in the molecule. If the molecule contains double bonds or other reducible groups, the acidic cleavage of Boc is preferred. Conversely, if the molecule is acid-sensitive, the milder hydrogenolysis of Cbz is advantageous.
Byproducts Isobutylene and CO₂ (volatile)Toluene and CO₂ (one volatile, one non-volatile)Trustworthiness: The volatile byproducts of Boc deprotection are easily removed under vacuum, simplifying purification. Toluene from Cbz cleavage requires careful removal, which can be problematic in late-stage synthesis.
Cost & Availability Generally lower cost and more suppliersHigher costExperience: The precursor for the Boc group (Di-tert-butyl dicarbonate) is a widely produced, inexpensive commodity, making the final compound more economical for large-scale synthesis.
Stability Highly stable to a wide range of non-acidic reagentsStable, but sensitive to reducing conditionsThe Cbz group can be inadvertently cleaved during reductions elsewhere in the molecule.

Chapter 3: Detailed Experimental Protocols

To ensure self-validating and reproducible results, the following detailed protocols are provided.

Protocol for HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[7] A reversed-phase method is typically employed for compounds of this polarity.[8][9]

Objective: To quantify the purity of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate and detect any related impurities.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Sample: ~1 mg/mL solution in Acetonitrile

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Self-Validating Procedure:

  • System Suitability: Prepare a standard solution with the target compound and a known, closely eluting impurity. Inject five times. The relative standard deviation (RSD) for the peak area of the main compound should be <2.0%.

  • Blank Run: Inject the solvent (Acetonitrile) to ensure no system peaks interfere with the analysis.

  • Sample Analysis: Inject the sample solution in triplicate.

  • Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The rigorous confirmation of Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate's identity and purity is a non-negotiable step in the synthesis of advanced pharmaceutical candidates. This guide has demonstrated that a systematic approach, combining spectroscopic analysis (MS, NMR) and chromatographic separation (HPLC), provides an unambiguous and trustworthy assessment.

The comparison with the Cbz-protected alternative highlights that while both are viable, the Boc-protected intermediate offers significant advantages in terms of purification ease and cost-effectiveness, making it a preferred choice in many synthetic campaigns. By following the detailed protocols and understanding the rationale behind the analytical choices, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • A1Ameican. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica. [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.